molecular formula C12H22O11 B15570606 Sucrose-13C6

Sucrose-13C6

Cat. No.: B15570606
M. Wt: 348.25 g/mol
InChI Key: CZMRCDWAGMRECN-WZVBDKJFSA-N
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Description

Sucrose-13C6 is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 348.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22O11

Molecular Weight

348.25 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8+,9-,10?,11-,12+/m1/s1/i1+1,4+1,6+1,8+1,9+1,11+1

InChI Key

CZMRCDWAGMRECN-WZVBDKJFSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Sucrose-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and analysis of Sucrose-13C6, a critical tool for researchers, scientists, and professionals in drug development. This document details the isotopic labeling, structural data, and advanced analytical methodologies for this stable isotope-labeled sugar, facilitating its application in metabolic research and tracer studies.

Molecular Structure and Isotopic Labeling

This compound is a form of sucrose (B13894) (C₁₂H₂₂O₁₁), a disaccharide composed of glucose and fructose (B13574) units, in which six of the twelve carbon atoms are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling can be specifically located on either the glucose or the fructose moiety, a critical distinction for tracing metabolic pathways. The general chemical formula for this compound is C₆[¹³C]₆H₂₂O₁₁, with a molecular weight of approximately 348.25 g/mol .

The fundamental structure of the sucrose molecule consists of an α-D-glucopyranosyl unit and a β-D-fructofuranosyl unit linked by a glycosidic bond between the anomeric carbon C1 of glucose and the anomeric carbon C2 of fructose. The introduction of ¹³C isotopes does not significantly alter the bond lengths or the overall molecular geometry of the sucrose molecule. Therefore, the structural data for unlabeled sucrose serves as a reliable reference.

Quantitative Structural Data

The following table summarizes key quantitative data for the molecular structure of sucrose, which is a close approximation for this compound.

ParameterValueUnit
Chemical Formula C₆[¹³C]₆H₂₂O₁₁-
Molecular Weight 348.25 g/mol
Crystal System Monoclinic-
Space Group P2₁-
Lattice Parameters a = 1.08631, b = 0.87044, c = 0.77624nm
β = 102.938°
Average C-C Bond Length ~1.52Å
Average C-O Bond Length ~1.43Å

Experimental Protocols for Analysis

The analysis of this compound and its metabolic products is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the precise determination of isotopic enrichment and the elucidation of metabolic pathways.

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹³C NMR is a powerful non-destructive technique to determine the position and extent of ¹³C labeling in this compound and its metabolites.

Objective: To quantify the ¹³C enrichment at specific carbon positions within the sucrose molecule.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe

  • NMR data processing software

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (typically 5-20 mg).

    • Dissolve the sample in a precise volume of deuterated solvent (e.g., 0.6 mL of D₂O) in a clean vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the ¹³C probe.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters to optimize include:

      • Pulse Angle: A 30-45° pulse angle is often used to allow for shorter relaxation delays.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei to ensure full relaxation for accurate quantification. For ¹³C-labeled compounds, T₁ values can be significantly shorter than for natural abundance samples. A typical starting point is 2-5 seconds.

      • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

      • Acquisition Time (at): Typically 1-2 seconds.

    • Use a standard pulse sequence such as zgpg30 (a 30° pulse with power-gated proton decoupling).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals corresponding to the different carbon atoms of the sucrose molecule. The chemical shifts for the carbon atoms in sucrose (in D₂O) are approximately:

      • Glucose unit: C1 (93.0 ppm), C2 (72.2 ppm), C3 (73.5 ppm), C4 (70.3 ppm), C5 (73.5 ppm), C6 (61.3 ppm)

      • Fructose unit: C1' (62.5 ppm), C2' (104.7 ppm), C3' (77.4 ppm), C4' (75.0 ppm), C5' (82.4 ppm), C6' (63.4 ppm)

    • Calculate the relative abundance of ¹³C at each position by comparing the integral of the ¹³C-enriched signal to that of a known internal or external standard, or by assuming 100% labeling if fully labeled this compound was used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for ¹³C-Labeling in Sugars

LC-MS/MS provides high sensitivity and specificity for the quantification of ¹³C isotopologues of sucrose and its downstream metabolites from biological samples.

Objective: To determine the mass isotopologue distribution of sucrose and its metabolic products.

Materials and Equipment:

  • Biological sample extract containing ¹³C-labeled metabolites

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., HILIC or amine-based column for polar metabolites)

  • Mobile phases (e.g., acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formate)

  • Internal standards (optional, for absolute quantification)

Procedure:

  • Metabolite Extraction:

    • Quench the metabolism of the biological sample rapidly (e.g., using liquid nitrogen).

    • Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

    • Centrifuge to remove cell debris and proteins.

    • Dry the supernatant and reconstitute in a solvent compatible with the LC method.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC system.

    • Separate the metabolites using a suitable gradient elution program.

    • Analyze the eluent using the mass spectrometer in negative ion mode for sugars.

    • Set up a Multiple Reaction Monitoring (MRM) method for each metabolite of interest, including the unlabeled (M+0) and all possible ¹³C-labeled isotopologues (M+1, M+2, etc., up to M+6 for a six-carbon fragment). For sucrose, this would be up to M+12.

    • Optimize the collision energy for each MRM transition to achieve maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of each metabolite.

    • Correct for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment of the ¹³C label in each metabolite.

    • The resulting mass isotopologue distribution provides insights into the metabolic pathways utilized.

Application in Metabolic Pathway Analysis: Tracing Sucrose Metabolism

This compound is an invaluable tracer for studying the catabolism of sucrose and its entry into central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify metabolic fluxes and identify active pathways.

Experimental Workflow for a ¹³C Tracer Study

The following diagram illustrates a typical experimental workflow for a metabolic study using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture/ Organism Growth labeling Introduction of This compound cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS extraction->lcms nmr NMR extraction->nmr isotopologue_dist Isotopologue Distribution Analysis lcms->isotopologue_dist nmr->isotopologue_dist mfa Metabolic Flux Analysis (MFA) isotopologue_dist->mfa pathway_id Pathway Identification mfa->pathway_id

Experimental workflow for a this compound tracer study.
Signaling Pathway: Sucrose Catabolism and Entry into Glycolysis

The following diagram illustrates the breakdown of sucrose and the entry of its ¹³C-labeled glucose and fructose moieties into the glycolytic pathway.

sucrose_glycolysis sucrose Sucrose-¹³C6 invertase Invertase sucrose->invertase glucose Glucose-¹³C6 invertase->glucose fructose Fructose-¹³C6 invertase->fructose g6p Glucose-6-phosphate-¹³C6 glucose->g6p Hexokinase f6p Fructose-6-phosphate-¹³C6 fructose->f6p Hexokinase g6p->f6p f16bp Fructose-1,6-bisphosphate-¹³C6 f6p->f16bp dhap DHAP-¹³C3 f16bp->dhap gap Glyceraldehyde-3-phosphate-¹³C3 f16bp->gap dhap->gap pyruvate Pyruvate-¹³C3 gap->pyruvate tca TCA Cycle pyruvate->tca

Sucrose catabolism and entry into the glycolytic pathway.

This guide serves as a foundational resource for researchers employing this compound in their studies. The provided protocols and diagrams offer a starting point for experimental design and data interpretation in the dynamic field of metabolic research.

The Synthesis and Purification of Sucrose-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Sucrose-13C6. Designed for researchers, scientists, and professionals in drug development, this document details enzymatic synthesis strategies and robust purification protocols. Quantitative data is summarized in structured tables, and key experimental procedures are meticulously outlined. Visual diagrams generated using Graphviz are included to illustrate the primary synthesis and purification workflows, offering a clear and concise understanding of the processes involved.

Introduction to this compound

This compound is a stable isotope-labeled form of sucrose (B13894) where six of the twelve carbon atoms are replaced with the 13C isotope. This isotopic labeling makes it an invaluable tool in metabolic research, serving as a tracer to elucidate metabolic pathways and quantify metabolic fluxes.[1] Its primary applications are in studies of metabolic diseases, obesity, and diabetes, as well as its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][] The 13C label allows for the precise tracking of the sucrose molecule and its metabolites within biological systems.[3]

Synthesis of this compound

The synthesis of this compound is most effectively and specifically achieved through enzymatic methods. Chemical synthesis is often complex and can result in low yields.[4] The preferred enzymatic approach involves the use of specific enzymes that can catalyze the formation of the glycosidic bond between 13C-labeled glucose and fructose (B13574) precursors. A chemo-enzymatic approach, which combines chemical and enzymatic steps, can also be employed.

Chemo-Enzymatic Synthesis Pathway

A plausible and efficient route for the synthesis of this compound is a chemo-enzymatic approach. This method involves the enzymatic coupling of a 13C-labeled glucose donor with a 13C-labeled fructose acceptor. The use of enzymes ensures high specificity and stereoselectivity, which are crucial for producing the correct isomer of sucrose.

G cluster_0 Synthesis Phase 13C6_Glucose D-Glucose (U-13C6) Enzymatic_Reaction Enzymatic Coupling 13C6_Glucose->Enzymatic_Reaction 13C6_Fructose D-Fructose (U-13C6) 13C6_Fructose->Enzymatic_Reaction Crude_Sucrose_13C6 Crude this compound Solution Enzymatic_Reaction->Crude_Sucrose_13C6 Glycosidic Bond Formation

Figure 1: Chemo-Enzymatic Synthesis Workflow for this compound.
Experimental Protocol: Enzymatic Synthesis

This protocol describes a generalized enzymatic synthesis of this compound using a fructosyltransferase. This method is adapted from protocols for the synthesis of sucrose analogs and related compounds.

Materials:

  • D-Glucose (U-13C6)

  • D-Fructose (U-13C6)

  • Fructosyltransferase (e.g., from Aspergillus sp.) or a suitable glycosyltransferase

  • Sodium phosphate (B84403) buffer (pH 6.5)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a solution with a 1:2 molar ratio of D-Glucose (U-13C6) to D-Fructose (U-13C6) in sodium phosphate buffer. The optimal concentrations may need to be determined empirically but can start in the range of 100-200 mM.

  • Enzyme Addition: Add the fructosyltransferase enzyme to the substrate solution. The optimal enzyme concentration should be determined but can be initiated at approximately 35 g/L.

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically around 50°C, for a duration of 1 to 24 hours. The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Clarification: Centrifuge the reaction mixture to pellet the denatured enzyme and any other insoluble materials. The supernatant containing the crude this compound is then carried forward to the purification stage.

Quantitative Data from Analogous Syntheses:

ProductEnzymeSubstratesYieldReference
Sucrose-6-acetateFructosyltransferaseSucrose, g-6-a24.96%
SophoroseSucrose Phosphorylase, etc.Sucrose, Glucose45%
α-ArbutinAmylosucraseSucrose, Hydroquinone70% (conversion)

Purification of this compound

The purification of the newly synthesized this compound is critical to remove unreacted starting materials, byproducts, and the enzyme. A multi-step purification process involving chromatography and recrystallization is typically employed to achieve high purity.

Purification Workflow

The crude this compound solution is first subjected to chromatographic separation to isolate the desired product from other components. This is followed by a recrystallization step to obtain the final high-purity crystalline product.

G cluster_1 Purification Phase Crude_Solution Crude this compound Solution Chromatography Preparative HPLC Crude_Solution->Chromatography Fraction_Collection Collect this compound Fractions Chromatography->Fraction_Collection Separation Recrystallization Recrystallization Fraction_Collection->Recrystallization Concentration Final_Product Pure Crystalline this compound Recrystallization->Final_Product Crystallization & Drying

Figure 2: Purification Workflow for this compound.
Experimental Protocol: Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of sugars. A reverse-phase C18 column can be effectively used for this purpose.

Materials:

  • Crude this compound solution

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Preparative HPLC system with a refractive index (RI) detector

  • Waters Prep Nova-Pak HR C-18 reverse-phase column (or equivalent)

Procedure:

  • Sample Preparation: Filter the crude this compound solution through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient elution with acetonitrile and water. A typical starting point could be a low percentage of acetonitrile (e.g., 5-10%) in water.

    • Flow Rate: The flow rate will depend on the column dimensions but will be in the range of several mL/min for preparative columns.

    • Detection: Refractive Index (RI) is suitable for detecting non-UV absorbing compounds like sucrose.

  • Fraction Collection: Inject the prepared sample onto the column and collect fractions corresponding to the this compound peak, as identified by its retention time.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate them under reduced pressure (e.g., using a rotary evaporator).

Experimental Protocol: Recrystallization

Recrystallization is a final purification step to obtain high-purity crystalline this compound.

Materials:

Procedure:

  • Dissolution: Gently heat the concentrated this compound solution to ensure complete dissolution.

  • Precipitation: Slowly add a miscible anti-solvent, such as ethanol or isopropanol, to the warm solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to promote the formation of crystals. Seeding with a small crystal of sucrose can aid in crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum to obtain the final, pure this compound product.

Expected Purity and Yield:

Commercially available this compound typically has an isotopic purity of 99 atom % 13C and a chemical purity of ≥98%. The overall yield of the synthesis and purification process will depend on the efficiency of the enzymatic reaction and the recovery from the purification steps, but a well-optimized process can be expected to achieve yields in the range of 20-40% based on analogous syntheses.

Conclusion

The synthesis and purification of this compound are critical processes for providing researchers with a high-quality tool for metabolic studies. The chemo-enzymatic approach offers a specific and efficient route for synthesis, while a combination of preparative HPLC and recrystallization ensures the high purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful production and purification of this compound for advanced scientific research.

References

A Comprehensive Technical Guide to the Physicochemical Properties of ¹³C Labeled Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sucrose (B13894) labeled with the stable isotope carbon-13 (¹³C). Understanding these properties is crucial for researchers utilizing ¹³C labeled sucrose in a variety of scientific applications, including metabolic research, drug development, and clinical diagnostics. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations of common experimental workflows.

Introduction to ¹³C Labeled Sucrose

Sucrose, a disaccharide composed of glucose and fructose (B13574), is a fundamental molecule in biological systems. The use of sucrose molecules in which one or more carbon atoms are replaced with the ¹³C isotope has become an invaluable tool for tracing metabolic pathways and quantifying metabolic fluxes. The key advantage of using stable isotopes like ¹³C is that they are non-radioactive, making them safe for human studies. While the introduction of ¹³C isotopes can lead to minor changes in molecular properties, for most physicochemical parameters, ¹³C labeled sucrose behaves nearly identically to its unlabeled counterpart.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of sucrose. It is widely accepted in the scientific community that the macroscopic physical and chemical properties of ¹³C labeled sucrose are not significantly different from those of unlabeled sucrose. Therefore, the data presented below for unlabeled sucrose can be considered representative for ¹³C labeled sucrose for most practical purposes. Any known differences for specific isotopologues are noted.

Table 1: General and Physical Properties of Sucrose

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₁₁
Appearance White crystalline solid[1]
Taste Sweet[1]
Odor Odorless[1]
Density 1.587 g/cm³[1]
Melting Point Decomposes at 186 °C (367 °F)[2]
Specific Rotation [α]D²⁰ +66.47°[2]
pKa 12.62[3]

Table 2: Molecular Weight of Sucrose and its ¹³C Isotopologues

CompoundMolecular Weight ( g/mol )Reference(s)
Unlabeled Sucrose (¹²C₁₂)342.30[1]
Sucrose-(glucose-1-¹³C)343.29[4]
Sucrose-(glucose-¹³C₆)348.25[5]
Sucrose-¹³C₁₂ (Uniformly labeled)354.21[6]

Table 3: Solubility of Sucrose in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)Reference(s)
20203.9[1][7]
50259[8]
100487[]

Table 4: Stability and Hygroscopicity of Sucrose

PropertyDescriptionReference(s)
Thermal Stability Decomposes upon heating to 186 °C, forming caramel.[2]
Hydrolytic Stability Stable in neutral solutions. Hydrolyzes to glucose and fructose in the presence of acid or the enzyme invertase.[10]
Hygroscopicity Hygroscopic, will absorb moisture from the air.[11]

Experimental Protocols

This section outlines the methodologies for determining some of the key physicochemical properties of sucrose.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.

Methodology:

  • Sample Preparation: A small amount of the sucrose sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Experimental Conditions:

    • Temperature Program: The sample is typically heated at a constant rate, for example, 10 °C/min.

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained to prevent oxidative degradation.

  • Data Analysis: The onset temperature of the endothermic peak is generally taken as the melting point. However, for sucrose, heating can cause decomposition, so the observed "melting" is more accurately a "decomposition" temperature.

Determination of Solubility

Principle: The solubility of a substance in a solvent at a specific temperature is the maximum amount of that substance that can be dissolved in a given amount of the solvent to form a saturated solution.

Methodology:

  • Sample Preparation: A known volume of distilled water is placed in a thermostated vessel equipped with a stirrer.

  • Procedure:

    • The temperature of the water is maintained at the desired level.

    • Small, accurately weighed portions of sucrose are added to the water while stirring.

    • Sucrose is added until a small amount of undissolved solid remains, indicating that the solution is saturated.

    • The solution is stirred for a prolonged period to ensure equilibrium is reached.

  • Data Analysis: The total mass of sucrose dissolved in the known volume of water is used to calculate the solubility in g/100 mL.

Measurement of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Principle: DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This provides information on the material's tendency to absorb and desorb water.

Methodology:

  • Sample Preparation: A small amount of the sucrose sample is placed in the DVS instrument's sample pan.

  • Instrumentation: A Dynamic Vapor Sorption analyzer.

  • Experimental Conditions:

    • Drying: The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

    • Sorption/Desorption Cycle: The RH is then increased in a stepwise or ramped manner (e.g., from 0% to 90% RH in 10% increments), and the mass change is recorded at each step until equilibrium is reached. A desorption cycle (decreasing RH) can also be performed.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption isotherm. The hygroscopicity can be classified based on the amount of water absorbed at a specific RH (e.g., 80% RH).

Mandatory Visualizations

Workflow for ¹³C Metabolic Flux Analysis

Metabolic_Flux_Analysis cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture with ¹³C Labeled Sucrose B Metabolite Extraction A->B Isotopic Labeling C Sample Analysis (LC-MS/MS or NMR) B->C Sample Preparation D Mass Isotopomer Distribution Analysis C->D Raw Data F Flux Calculation and Estimation D->F E Metabolic Model Construction E->F G Metabolic Flux Map F->G Quantified Fluxes

Caption: Workflow of a typical ¹³C metabolic flux analysis experiment.

Logical Flow of a ¹³C-Sucrose Breath Test

Sucrose_Breath_Test cluster_procedure Test Procedure cluster_analysis Analysis and Interpretation P1 Baseline Breath Sample Collection P2 Ingestion of ¹³C Labeled Sucrose P1->P2 Step 1 P3 Timed Breath Sample Collection P2->P3 Step 2 A1 Measurement of ¹³CO₂/¹²CO₂ Ratio (IRMS) P3->A1 Breath Samples A2 Calculation of ¹³CO₂ Excretion Rate A1->A2 Isotope Ratio Data A3 Interpretation of Sucrase Activity A2->A3 Excretion Curve

Caption: Logical flow of a ¹³C-sucrose breath test for assessing sucrase activity.

References

A Technical Guide to High-Purity Sucrose-¹³C₆ for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of high-purity, isotopically labeled compounds is crucial for elucidating metabolic pathways and understanding disease mechanisms. This guide provides an in-depth overview of commercially available high-purity Sucrose-¹³C₆, its applications in metabolic research, and detailed experimental protocols for its use.

Sucrose-¹³C₆ is a stable, non-radioactive isotopologue of sucrose (B13894) where six of the twelve carbon atoms are replaced with the ¹³C isotope. This labeling allows for the precise tracing of sucrose and its constituent monosaccharides, glucose and fructose (B13574), through various metabolic pathways within a biological system. Its primary application lies in metabolic flux analysis (MFA), a powerful technique to quantify the rates of intracellular metabolic reactions.

Commercial Availability and Specifications

A variety of commercial suppliers offer high-purity Sucrose-¹³C₆, with options for labeling on either the glucose or fructose moiety, or uniformly across the entire molecule. The choice of labeling pattern is critical and depends on the specific metabolic pathways under investigation. Key specifications to consider when selecting a supplier include isotopic purity, chemical purity, and the specific location of the ¹³C labels.

SupplierProduct NameLabeled MoietyIsotopic Purity (atom % ¹³C)Chemical Purity
Sigma-Aldrich Sucrose-(glucose-¹³C₆)Glucose99Not specified
Sucrose-(fructose-¹³C₆)Fructose≥99≥99% (CP)
Sucrose-¹³C₁₂Uniform9999% (CP)
Omicron Biochemicals, Inc. [UL-¹³C₆glc]sucroseGlucoseNot specifiedNot specified
[UL-¹³C₆fru]sucroseFructoseNot specifiedNot specified
[UL-¹³C₁₂]sucroseUniformNot specifiedNot specified
LGC Standards Sucrose-¹³C₆-fruFructoseNot specifiedNot specified
Clinivex Sucrose-¹³C₆-fruFructoseNot specifiedNot specified
Cambridge Isotope Laboratories D-Sucrose (glucose-¹³C₆, 98%)GlucoseNot specified98%
D-Sucrose (¹³C₁₂, 98%)UniformNot specified98%
MedChemExpress Sucrose-¹³C₆Not specifiedNot specifiedNot specified

Synthesis and Purification of Sucrose-¹³C₆

The synthesis of isotopically labeled sucrose is a complex process that can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: The first successful chemical synthesis of sucrose was reported in 1953 by Raymond Lemieux and George Huber, which involved the reaction of acetylated glucose and fructose.[1] Modern adaptations of this approach for ¹³C-labeled sucrose would utilize ¹³C-labeled glucose and/or fructose precursors. The synthesis requires multiple protection and deprotection steps to ensure the correct glycosidic bond formation.

Enzymatic Synthesis: Enzymatic synthesis offers a more controlled and stereospecific approach. Sucrose synthase is a key enzyme that catalyzes the reversible reaction between UDP-glucose and fructose to form sucrose. For the production of Sucrose-¹³C₆, this reaction would utilize UDP-[U-¹³C₆]glucose and/or [U-¹³C₆]fructose as substrates. This method provides high yields and specificity.

Purification: Following synthesis, purification of Sucrose-¹³C₆ is critical to remove any unreacted precursors, byproducts, or unlabeled sucrose. High-performance liquid chromatography (HPLC) is a common method for purifying carbohydrates. Techniques such as reversed-phase HPLC with pentafluorophenyl or phenyl hexyl supports are effective for separating protected monosaccharides and disaccharides.[2] Solid-phase extraction (SPE) can also be employed as a scalable method for sample cleanup.[3]

Experimental Protocols

The primary application of Sucrose-¹³C₆ is in stable isotope tracing studies to investigate metabolic fluxes. Below are detailed methodologies for key experiments.

In Vivo Metabolic Labeling with Sucrose-¹³C₆

This protocol outlines the general steps for an in vivo stable isotope tracing experiment in a mouse model.

1. Animal Preparation and Diet Acclimation:

  • House animals in accordance with institutional guidelines.
  • Prior to the experiment, acclimate the mice to a liquid diet to ensure consistent food intake.

2. Tracer Administration:

  • Prepare a liquid diet containing a known concentration of Sucrose-¹³C₆. A typical approach is to provide this diet ad libitum for a specified period, for example, 18 hours.[4]
  • Alternatively, for more precise timing of tracer introduction, administer the labeled sucrose via intraperitoneal (IP) injection or intravenous (IV) infusion.[5]

3. Sample Collection:

  • At the designated time point, collect blood samples via standard procedures (e.g., tail vein or cardiac puncture).
  • Immediately following blood collection, euthanize the animal and dissect the tissues of interest (e.g., liver, brain, tumor).
  • Snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[4]

4. Metabolite Extraction:

  • Pulverize the frozen tissue samples under liquid nitrogen.
  • Extract metabolites using a biphasic solvent system, such as methanol:water:chloroform, to separate polar metabolites, lipids, and proteins.[4]

5. Sample Analysis:

  • Analyze the polar fraction for ¹³C incorporation into downstream metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the positional isotopomer distribution.

Analysis of ¹³C Incorporation by Mass Spectrometry

1. Sample Preparation for Mass Spectrometry:

  • Dry the extracted polar metabolites under a stream of nitrogen or using a vacuum concentrator.
  • For GC-MS analysis, derivatize the samples to increase their volatility. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

2. Mass Spectrometry Analysis:

  • Inject the prepared samples into the GC-MS or LC-MS system.
  • For LC-MS, use a column suitable for polar metabolite separation, such as a HILIC column.
  • Operate the mass spectrometer in a mode that allows for the detection of different mass isotopologues (e.g., selected ion monitoring or full scan mode).

3. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Calculate the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fraction of each metabolite pool that contains a certain number of ¹³C atoms.
  • Use the MID data to infer the activity of different metabolic pathways.

Visualizing Metabolic Pathways and Experimental Workflows

Graphviz diagrams can be used to visualize the flow of the ¹³C label from sucrose through key metabolic pathways and to illustrate the experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal Acclimation Animal Acclimation Sucrose-13C6 Diet Preparation This compound Diet Preparation Tracer Administration Tracer Administration This compound Diet Preparation->Tracer Administration Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Tracer Administration->Sample Collection (Blood, Tissues) Metabolic Quenching Metabolic Quenching Sample Collection (Blood, Tissues)->Metabolic Quenching Metabolite Extraction Metabolite Extraction Metabolic Quenching->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Processing & Flux Analysis Data Processing & Flux Analysis LC-MS/MS or GC-MS Analysis->Data Processing & Flux Analysis

In Vivo Metabolic Tracing Experimental Workflow

glycolysis_ppp This compound This compound Glucose-13C6 Glucose-13C6 This compound->Glucose-13C6 Fructose-13C6 Fructose-13C6 This compound->Fructose-13C6 Glucose-6-Phosphate-13C6 Glucose-6-Phosphate-13C6 Glucose-13C6->Glucose-6-Phosphate-13C6 Fructose-6-Phosphate-13C6 Fructose-6-Phosphate-13C6 Fructose-13C6->Fructose-6-Phosphate-13C6 Glucose-6-Phosphate-13C6->Fructose-6-Phosphate-13C6 Glycolysis Ribose-5-Phosphate-13C5 Ribose-5-Phosphate-13C5 Glucose-6-Phosphate-13C6->Ribose-5-Phosphate-13C5 Pentose Phosphate Pathway NADPH NADPH Glucose-6-Phosphate-13C6->NADPH produces Pyruvate-13C3 Pyruvate-13C3 Fructose-6-Phosphate-13C6->Pyruvate-13C3 Lactate-13C3 Lactate-13C3 Pyruvate-13C3->Lactate-13C3

Metabolic Fate of this compound in Glycolysis and the Pentose Phosphate Pathway

Applications in Drug Development

The use of Sucrose-¹³C₆ and other stable isotope tracers is invaluable in drug development. By understanding how a drug candidate affects cellular metabolism, researchers can:

  • Identify drug targets: Alterations in metabolic pathways can indicate the mechanism of action of a drug.

  • Assess drug efficacy: The extent to which a drug normalizes aberrant metabolic fluxes can be a measure of its effectiveness.

  • Evaluate off-target effects: Unintended changes in metabolic pathways can reveal potential side effects.

  • Understand drug resistance: Changes in metabolism can contribute to the development of drug resistance.

References

The Isotopic Fingerprint of Sweetness: A Technical Guide to the Natural Abundance of ¹³C in Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of the stable isotope carbon-13 (¹³C) in sucrose (B13894). The ¹³C content of sucrose provides a unique isotopic signature that can be used to determine its botanical origin, a critical factor in fields ranging from food authenticity and quality control to metabolic research and drug development. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the ¹³C analysis of sucrose.

Introduction: The Significance of ¹³C in Sucrose

The natural abundance of carbon-13 in the Earth's atmosphere is approximately 1.1%. However, plants discriminate against this heavier isotope during photosynthesis, a process known as isotopic fractionation. The extent of this fractionation depends on the photosynthetic pathway utilized by the plant. This fundamental biological difference is imprinted in the molecules the plant synthesizes, including sucrose.

Sucrose is commercially derived from two primary plant types: C3 and C4.

  • C3 Plants (Calvin Cycle): The majority of plants, including sugar beet, utilize the C3 photosynthetic pathway. These plants show a greater discrimination against ¹³C, resulting in sucrose that is more depleted in this isotope.

  • C4 Plants (Hatch-Slack Pathway): Plants adapted to warmer climates, such as sugarcane and maize, use the C4 pathway. This pathway is more efficient at concentrating CO₂ and exhibits less fractionation against ¹³C, leading to sucrose with a higher ¹³C content compared to that from C3 plants.

The distinct δ¹³C values between sucrose from C3 and C4 plants allow for the unequivocal identification of its source. This has significant implications for:

  • Food Authenticity: Detecting the adulteration of cane sugar with cheaper beet sugar.

  • Metabolic Research: Tracing the metabolic fate of dietary sugars in biological systems.

  • Drug Development: Understanding the incorporation of carbon from different sources into biological molecules.

Quantitative Data on δ¹³C in Sucrose

The abundance of ¹³C is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The following table summarizes the typical δ¹³C values for sucrose derived from various C3 and C4 plant sources.

Photosynthetic PathwayPlant SourceTypical δ¹³C Value of Sucrose (‰)
C3 Sugar Beet (Beta vulgaris)-26.03[1]
Potato (Solanum tuberosum)Approximately -27 (plant material)[2]
Wheat (Triticum aestivum)C3 plants range from -35 to -20[3]
Rice (Oryza sativa)C3 plants range from -35 to -20[3]
C4 Sugarcane (Saccharum officinarum)-10.45 (IAEA-CH6 standard)[1]
Maize (Corn) (Zea mays)-10 to -13 (for corn syrup)
Sorghum (Sorghum bicolor)C4 plants range from -19 to -9

Note: The δ¹³C values can vary slightly depending on environmental factors such as water availability, temperature, and atmospheric CO₂ concentration.

Experimental Protocol: Determination of δ¹³C in Sucrose using LC-IRMS

The following is a detailed methodology for the determination of the natural abundance of ¹³C in sucrose using Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS). This method is highly accurate and allows for the separation of sucrose from other sugars prior to isotopic analysis.

Sample Preparation: Extraction of Soluble Sugars

This protocol is adapted for the extraction of soluble sugars from plant tissues.

  • Homogenization: Weigh approximately 50 mg of finely ground and lyophilized plant tissue into a 1.5 mL microtube. Add 1 mL of ultrapure water.

  • Extraction: Vortex the sample for 30 seconds and then place it on ice for 10 minutes. Repeat this step.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 5°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble sugars to a new microtube.

  • Protein Denaturation: Heat the supernatant at 100°C for 3 minutes to denature any proteins.

  • Clarification: Place the tube on ice for 3 minutes and then centrifuge at 12,000 x g for 10 minutes at 5°C to pellet the denatured proteins.

  • Final Extract: The resulting supernatant is the soluble sugar extract ready for LC-IRMS analysis. For commercial sugar samples, dissolve the sugar in ultrapure water to a suitable concentration (e.g., 1 g/L) and filter through a 0.22 µm membrane.

Instrumental Analysis: LC-IRMS
  • Chromatographic Separation:

    • HPLC System: An HPLC system equipped with a suitable carbohydrate column (e.g., an amino-based column) is used to separate sucrose from other sugars like glucose and fructose.

    • Mobile Phase: 100% ultrapure water.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 10 µL of the prepared sample extract.

  • Isotope Ratio Mass Spectrometry:

    • Interface: The eluent from the HPLC is directed to an LC-IRMS interface where the separated sucrose is quantitatively converted to CO₂ gas.

    • IRMS: The CO₂ gas is then introduced into the isotope ratio mass spectrometer. The IRMS simultaneously measures the ion beams of m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O).

    • Reference Gas: Pulses of a calibrated CO₂ reference gas are introduced at the beginning and end of each chromatographic run for standardization.

Data Analysis and Calculation

The δ¹³C value is calculated using the following equation:

δ¹³C (‰) = [ ( R_sample / R_standard ) - 1 ] * 1000

Where:

  • R_sample is the ¹³C/¹²C ratio of the sample.

  • R_standard is the ¹³C/¹²C ratio of the VPDB international standard.

The results are corrected for any instrumental fractionation using internationally recognized isotopic standards (e.g., IAEA-CH-6 for sucrose).

Visualization of Carbon Isotope Fractionation Pathways

The fundamental difference in δ¹³C values between C3 and C4 plants originates from the distinct initial CO₂ fixation steps in their respective photosynthetic pathways.

G Carbon Isotope Fractionation in C3 and C4 Photosynthesis cluster_c3 C3 Pathway cluster_c4 C4 Pathway atm_co2_c3 Atmospheric CO₂ (δ¹³C ≈ -8‰) mesophyll_c3 Mesophyll Cell atm_co2_c3->mesophyll_c3 Diffusion rubisco RuBisCO (Strong discrimination against ¹³C) mesophyll_c3->rubisco pga 3-PGA (3-carbon compound) rubisco->pga CO₂ Fixation sucrose_c3 Sucrose (δ¹³C ≈ -26‰) pga->sucrose_c3 Calvin Cycle atm_co2_c4 Atmospheric CO₂ (δ¹³C ≈ -8‰) mesophyll_c4 Mesophyll Cell atm_co2_c4->mesophyll_c4 Diffusion pep_carboxylase PEP Carboxylase (Less discrimination against ¹³C) mesophyll_c4->pep_carboxylase oaa Oxaloacetate (4-carbon compound) pep_carboxylase->oaa Initial CO₂ Fixation bundle_sheath Bundle Sheath Cell oaa->bundle_sheath co2_conc CO₂ Concentration bundle_sheath->co2_conc Decarboxylation rubisco_c4 RuBisCO co2_conc->rubisco_c4 sucrose_c4 Sucrose (δ¹³C ≈ -12‰) rubisco_c4->sucrose_c4 Calvin Cycle

References

A Technical Guide to the Stability and Storage of Sucrose-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Sucrose-¹³C₆. Understanding these parameters is critical for ensuring the integrity and accuracy of research data when this isotopically labeled compound is utilized as a tracer or internal standard in metabolic research, drug development, and other scientific applications. The stability of Sucrose-¹³C₆ is comparable to that of unlabeled sucrose; therefore, much of the information presented is based on the well-documented stability profile of sucrose.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical and isotopic purity of Sucrose-¹³C₆. As a solid, Sucrose-¹³C₆ is a stable molecule with an indefinite shelf life when stored under appropriate conditions[1][2].

Key Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is commonly recommended.

  • Humidity: Protect from moisture. Sucrose is hygroscopic and can absorb atmospheric water, which may affect its physical properties and stability in solution.

  • Light: Store in a tightly sealed, light-resistant container to prevent potential photodegradation.

The following table summarizes the recommended storage conditions for solid Sucrose-¹³C₆.

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Humidity Low, in a tightly sealed containerSucrose is hygroscopic and can absorb moisture, which can lead to caking and potential hydrolysis if other catalysts are present.
Light Protected from light (e.g., amber vial)To prevent any potential photodegradation.
Form SolidThe solid form is significantly more stable than solutions.

Stability Profile

The primary degradation pathway for Sucrose-¹³C₆, like unlabeled sucrose, is hydrolysis. This process involves the cleavage of the glycosidic bond to yield its constituent monosaccharides, ¹³C-labeled glucose and fructose. The rate of this reaction is significantly influenced by temperature, pH, and the presence of water.

Temperature Effects

Elevated temperatures accelerate the rate of hydrolysis. While the solid form is stable at ambient and refrigerated temperatures, solutions of Sucrose-¹³C₆ are more susceptible to thermal degradation.

pH Effects

Sucrose-¹³C₆ is most stable in neutral to slightly alkaline conditions. Under acidic conditions, the rate of hydrolysis increases significantly. Conversely, in strongly alkaline solutions and at high temperatures, other degradation reactions can occur.

The following table provides a qualitative summary of Sucrose-¹³C₆ stability under various conditions.

ConditionStabilityPrimary Degradation Pathway
Solid, 2-8°C, Dry, Dark Highly Stable (Indefinite Shelf Life)[1][2]None
Aqueous Solution, Neutral pH, 2-8°C Stable for extended periodsMinimal hydrolysis
Aqueous Solution, Acidic pH (e.g., < 4) UnstableAcid-catalyzed hydrolysis
Aqueous Solution, High Temperature UnstableThermally-induced hydrolysis
Exposure to Strong Oxidizers Potentially UnstableOxidation

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[3]. The following is a representative protocol for a forced degradation study of Sucrose-¹³C₆.

Objective: To identify potential degradation products and pathways for Sucrose-¹³C₆ under various stress conditions.

Materials:

  • Sucrose-¹³C₆

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS))

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Sucrose-¹³C₆ in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 N. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add NaOH to achieve a final concentration of 0.1 N. Heat at 60°C for a specified time.

    • Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time. Also, heat the solid compound at a similar temperature.

    • Photostability: Expose an aliquot of the stock solution and the solid compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of Sucrose-¹³C₆ in each condition.

    • Identify and characterize any significant degradation products.

Visualizations

The following diagrams illustrate key aspects of Sucrose-¹³C₆ stability and handling.

G Sucrose-¹³C₆ Degradation Pathway Sucrose_13C6 Sucrose-¹³C₆ Products ¹³C₆-Glucose + Fructose (or Glucose + ¹³C₆-Fructose) Sucrose_13C6->Products Hydrolysis H2O H₂O (Acid or Heat) H2O->Sucrose_13C6

Caption: Primary degradation pathway of Sucrose-¹³C₆ via hydrolysis.

G Recommended Handling and Storage Workflow for Sucrose-¹³C₆ cluster_receipt Receiving and Initial Storage cluster_use Preparation for Use cluster_solution Solution Storage Receipt Receive Sucrose-¹³C₆ Inspect Inspect Container Integrity Receipt->Inspect Store_Solid Store Solid at 2-8°C in a dark, dry location Inspect->Store_Solid Equilibrate Equilibrate to Room Temperature before opening Store_Solid->Equilibrate Weigh Weigh required amount in a controlled environment Equilibrate->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Store_Solution Store solution at 2-8°C in a tightly sealed vial Dissolve->Store_Solution Use_Promptly Use solution promptly Store_Solution->Use_Promptly

Caption: A logical workflow for the handling and storage of Sucrose-¹³C₆.

References

An In-depth Technical Guide to Sucrose-13C6: Nomenclature, Labeling Patterns, and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sucrose-13C6, a stable isotope-labeled molecule crucial for metabolic research. We will delve into its nomenclature, various labeling patterns, and its application in metabolic tracing studies. This document outlines detailed experimental protocols for utilizing this compound and presents quantitative data to illustrate its utility in understanding cellular metabolism.

Understanding this compound Nomenclature and Labeling

Sucrose (B13894) is a disaccharide composed of two monosaccharides: glucose and fructose (B13574). The nomenclature "this compound" indicates that six carbon atoms in the sucrose molecule have been replaced with the heavy isotope of carbon, ¹³C. However, the specific location of these six labeled carbons can vary, leading to different labeling patterns with distinct applications in metabolic research.

Common Labeling Patterns:

  • [Glucose-¹³C₆]Sucrose: In this pattern, all six carbon atoms of the glucose moiety are labeled with ¹³C, while the fructose moiety remains unlabeled (containing the natural abundance of ¹²C). This is useful for specifically tracing the metabolic fate of the glucose portion of sucrose.

  • [Fructose-¹³C₆]Sucrose: Conversely, this pattern features a fully labeled fructose moiety, with the glucose part being unlabeled. This allows researchers to track the metabolic pathways of fructose independently from glucose after sucrose cleavage.

  • [U-¹³C₁₂]Sucrose: In this uniformly labeled variant, all twelve carbon atoms of the sucrose molecule are ¹³C. While the nomenclature in the topic is "this compound," it's important to be aware of the fully labeled form, which is used to trace the contribution of sucrose-derived carbons to downstream metabolites without distinguishing between the glucose and fructose moieties initially. For the purpose of this guide, "this compound" will primarily refer to labeling on one of the monosaccharide units, as this allows for more specific pathway analysis.

The choice of labeling pattern is critical and depends on the specific metabolic questions being investigated. For instance, to study the differential metabolism of fructose in cancer cells, [Fructose-¹³C₆]Sucrose would be the ideal tracer.

Data Presentation: Quantitative Analysis of this compound Tracing

Stable isotope tracing with this compound allows for the quantification of the incorporation of labeled carbons into various downstream metabolites. This data provides insights into the activity of metabolic pathways. The following tables summarize quantitative data from a study utilizing uniformly labeled ¹³C-sucrose to investigate its utilization in plant tissues, demonstrating the kind of data that can be obtained from such experiments.

Table 1: ¹³C Enrichment in Primary Metabolites of Arabidopsis thaliana Leaves after 4 hours of ¹³C-Sucrose Feeding.

This table presents the percentage of ¹³C enrichment in various metabolites, indicating how carbon from sucrose is distributed throughout the central metabolism.

Metabolite¹³C Enrichment (%) in Sink Leaves¹³C Enrichment (%) in Source Leaves
Sucrose45.0 ± 5.040.0 ± 4.5
Glucose42.0 ± 4.838.0 ± 4.2
Fructose43.0 ± 4.939.0 ± 4.3
Malate25.0 ± 3.020.0 ± 2.5
Citrate20.0 ± 2.515.0 ± 2.0
Glutamate18.0 ± 2.214.0 ± 1.8
Alanine30.0 ± 3.525.0 ± 3.0
Serine28.0 ± 3.222.0 ± 2.8

Data adapted from a study on Arabidopsis thaliana to illustrate representative results. The exact values can vary based on experimental conditions.

Table 2: Relative Abundance of Mass Isotopologues in Key Metabolites.

This table shows the distribution of different mass isotopologues for selected metabolites, which can reveal the activity of specific pathways. For example, the M+3 lactate (B86563) indicates its production from the fully labeled three-carbon pyruvate (B1213749) derived from the ¹³C₆-labeled glucose or fructose moiety of sucrose.

MetaboliteMass IsotopologueRelative Abundance in Sink Leaves (%)Relative Abundance in Source Leaves (%)
PyruvateM+01015
M+39085
LactateM+01218
M+38882
CitrateM+04050
M+23530
M+41512
M+6108

This is illustrative data to demonstrate the concept of mass isotopomer distribution analysis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Culture and Labeling with this compound

Objective: To label mammalian cells with this compound to trace its metabolic fate.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Glucose-free cell culture medium

  • [Glucose-¹³C₆]Sucrose or [Fructose-¹³C₆]Sucrose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24 hours in complete medium.

  • Medium Change: The following day, aspirate the medium and wash the cells once with sterile PBS.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 10 mM). Ensure the medium is pre-warmed to 37°C.

  • Labeling: Add the labeling medium to the cells and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.

  • Metabolite Quenching and Extraction: At each time point, rapidly quench metabolic activity and extract metabolites as described in Protocol 2.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Labeled cells in 6-well plates (from Protocol 1)

  • Ice-cold 0.9% (w/v) NaCl solution

  • Pre-chilled (-80°C) 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching -9°C and 14,000 x g

Procedure:

  • Quenching: Place the 6-well plate on a bed of dry ice to rapidly cool the cells and quench metabolism.

  • Washing: Aspirate the labeling medium and immediately wash the cells with 1 mL of ice-cold 0.9% NaCl.

  • Extraction: Add 1 mL of pre-chilled 80% methanol to each well.

  • Cell Lysis: Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute.

  • Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at -9°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites

Objective: To quantify the incorporation of ¹³C from this compound into downstream metabolites.

Materials:

  • Metabolite extracts (from Protocol 2)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., HILIC for polar metabolites)

  • Mobile phases (e.g., acetonitrile (B52724) and water with appropriate additives)

  • Metabolite standards (unlabeled and, if available, ¹³C-labeled)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC Separation: Inject the reconstituted samples onto the LC system. Separate the metabolites using a gradient of mobile phases optimized for the specific class of metabolites being analyzed.

  • MS/MS Detection: Analyze the eluting metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.

    • For targeted analysis, set up MRM transitions for the expected unlabeled (M+0) and labeled (e.g., M+3, M+6) isotopologues of the metabolites of interest.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of a given metabolite.

    • Calculate the fractional enrichment of ¹³C for each metabolite by dividing the sum of the peak areas of the labeled isotopologues by the sum of the peak areas of all isotopologues.

    • Correct for the natural abundance of ¹³C in the unlabeled metabolites.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound metabolic tracing.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Cells labeling Incubate with This compound start->labeling quench Quench Metabolism labeling->quench extract Extract with 80% Methanol quench->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Processing & Isotopologue Analysis lcms->data_analysis

Experimental workflow for this compound metabolic tracing.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle (Mitochondria) This compound This compound [Glucose-¹³C₆ + Fructose] Glucose-6P Glucose-6-P (M+6) This compound->Glucose-6P Invertase Fructose-6P Fructose-6-P (M+6) This compound->Fructose-6P Invertase Glucose-6P->Fructose-6P Fructose-1,6-BP Fructose-1,6-BP (M+6) Fructose-6P->Fructose-1,6-BP G3P G3P (M+3) Fructose-1,6-BP->G3P Pyruvate Pyruvate (M+3) G3P->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate Acetyl-CoA Acetyl-CoA (M+2) Pyruvate->Acetyl-CoA PDH Citrate Citrate (M+2) Acetyl-CoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate a-KG α-Ketoglutarate (M+2) Isocitrate->a-KG Succinyl-CoA Succinyl-CoA (M+2) a-KG->Succinyl-CoA Succinate Succinate (M+2) Succinyl-CoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate Malate->Citrate

Metabolic fate of [Glucose-¹³C₆]Sucrose in Glycolysis and the TCA Cycle.

Fructose_Metabolism cluster_fructose_pathway Fructose Metabolism cluster_tca_fructose TCA Cycle Entry Sucrose-Fructose-13C6 Sucrose-[Fructose-¹³C₆] Fructose-13C6 Fructose (M+6) Sucrose-Fructose-13C6->Fructose-13C6 Invertase Fructose-1P Fructose-1-P (M+6) Fructose-13C6->Fructose-1P Fructokinase DHAP DHAP (M+3) Fructose-1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (M+3) Fructose-1P->Glyceraldehyde Aldolase B Glyceraldehyde-3P Glyceraldehyde-3-P (M+3) DHAP->Glyceraldehyde-3P Glyceraldehyde->Glyceraldehyde-3P Triose kinase Pyruvate_F Pyruvate (M+3) Glyceraldehyde-3P->Pyruvate_F Acetyl-CoA_F Acetyl-CoA (M+2) Pyruvate_F->Acetyl-CoA_F PDH

Metabolic fate of the fructose moiety from [Fructose-¹³C₆]Sucrose.

The Core Principles of Utilizing Sucrose-13C6 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of using uniformly labeled sucrose (B13894) (Sucrose-13C6) in metabolic research. Stable isotope tracing with this compound is a powerful technique to elucidate the intricate pathways of carbon metabolism in various biological systems, from single cells to whole organisms. By tracing the journey of the heavy carbon isotopes, researchers can gain invaluable insights into metabolic fluxes, pathway activities, and the contribution of sucrose to the biosynthesis of essential molecules.

Fundamental Principles of this compound Tracing

The core principle of using this compound lies in its ability to act as a tracer for carbon atoms within a metabolic network.[1] Sucrose, a disaccharide composed of glucose and fructose (B13574), is a primary energy source and a key signaling molecule in many organisms, particularly plants.[2][3] When cells or organisms are supplied with this compound, the labeled carbon atoms are incorporated into downstream metabolites through a series of enzymatic reactions.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are then employed to detect and quantify the incorporation of 13C into these metabolites.[4][5] The resulting mass isotopologue distribution (MID) provides a detailed fingerprint of how sucrose-derived carbons are partitioned throughout the metabolic network.[6] This information is crucial for metabolic flux analysis (MFA), a computational method used to calculate the rates (fluxes) of metabolic reactions.[7][8]

Experimental Workflow for this compound Metabolic Tracing

A typical this compound tracing experiment follows a structured workflow, from initial experimental design to the final data analysis and interpretation.

Experimental_Workflow A Experimental Design (Tracer Selection, Labeling Strategy) B Cell Culture/Organism Acclimation A->B C Labeling with this compound B->C D Metabolic Quenching & Sample Collection C->D E Metabolite Extraction D->E F Analytical Measurement (GC-MS, LC-MS/MS) E->F G Data Processing & Analysis (MID Correction, Flux Calculation) F->G H Biological Interpretation G->H

Caption: A generalized experimental workflow for this compound based metabolic tracing studies.

Key Metabolic Pathways Traced by this compound

This compound is instrumental in elucidating the dynamics of central carbon metabolism. Upon cellular uptake, sucrose is cleaved by invertase into its constituent monosaccharides, glucose and fructose, or by sucrose synthase into UDP-glucose and fructose. The 13C-labeled glucose and fructose then enter glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), with the labeled carbons being incorporated into a wide array of downstream metabolites.

Metabolic_Pathways cluster_uptake Cellular Uptake & Cleavage cluster_central_metabolism Central Carbon Metabolism Sucrose_13C6 This compound Invertase Invertase Sucrose_13C6->Invertase Sucrose_13C6->Invertase Sucrose_Synthase Sucrose Synthase Sucrose_13C6->Sucrose_Synthase Sucrose_13C6->Sucrose_Synthase Glucose_13C6 Glucose-13C6 Invertase->Glucose_13C6 Fructose_13C6 Fructose-13C6 Invertase->Fructose_13C6 Sucrose_Synthase->Fructose_13C6 UDP_Glucose_13C6 UDP-Glucose-13C6 Sucrose_Synthase->UDP_Glucose_13C6 Glycolysis Glycolysis Glucose_13C6->Glycolysis PPP Pentose Phosphate Pathway Glucose_13C6->PPP Fructose_13C6->Glycolysis TCA TCA Cycle Glycolysis->TCA Lipids Lipid Biosynthesis Glycolysis->Lipids Nucleotides Nucleotide Biosynthesis PPP->Nucleotides Amino_Acids Amino Acid Biosynthesis TCA->Amino_Acids

Caption: Simplified overview of central metabolic pathways traced by this compound.

Sucrose Metabolism and Signaling

Beyond its role as a primary carbon source, sucrose and its metabolites are integral to cellular signaling, particularly in plants.[2][9] Fluctuations in sucrose levels can trigger signaling cascades that regulate gene expression, enzyme activity, and developmental processes.[10] While this compound tracing primarily illuminates metabolic fate, the resulting flux data can provide indirect evidence of signaling pathway activation by showing shifts in metabolic pathway utilization in response to stimuli.

Sucrose_Signaling Sucrose Sucrose Metabolites Sucrose Metabolites (Glucose, Fructose, T6P) Sucrose->Metabolites Sensing Cellular Sensing Mechanisms Metabolites->Sensing Signaling Signaling Cascades (e.g., SnRK1, TOR) Sensing->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression Metabolic_Response Metabolic & Developmental Responses Gene_Expression->Metabolic_Response

Caption: Conceptual diagram of sucrose-mediated signaling in plants.

Experimental Protocols

Protocol 1: 13C-Sucrose Labeling in Mammalian Cell Culture

Objective: To trace the metabolic fate of sucrose-derived carbon in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free cell culture medium

  • [U-13C6]-Sucrose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 6-well or 10-cm plates and allow them to attach and grow to the desired confluency (typically 70-80%).

  • Acclimation: One hour prior to labeling, aspirate the growth medium, wash the cells once with sterile PBS, and replace it with glucose-free medium to deplete intracellular glucose pools.

  • Labeling: Prepare the this compound labeling medium by supplementing the glucose-free base medium with a final concentration of [U-13C6]-Sucrose (e.g., 10 mM). Aspirate the acclimation medium and add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of 13C into metabolites.

  • Metabolic Quenching and Harvesting:

    • To rapidly halt metabolic activity, place the culture plates on dry ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) to each well (for a 6-well plate).

    • Use a cell scraper to detach the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube for analysis. The pellet can be saved for protein or non-polar metabolite analysis.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plant Tissue for 13C-Metabolomics

Objective: To extract metabolites from plant tissue for the analysis of 13C incorporation from this compound.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle, or a bead beater

  • Pre-chilled extraction solvent (e.g., 80% methanol, or a methanol:chloroform (B151607):water mixture)

  • Microcentrifuge tubes

Procedure:

  • Harvesting and Quenching: Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. It is critical to keep the tissue frozen during this step to prevent metabolite degradation.

  • Extraction:

    • Weigh the frozen powder (typically 20-50 mg) into a pre-chilled tube.

    • Add a pre-chilled extraction solvent at a specific ratio (e.g., 1 mL per 50 mg of tissue).

    • Vortex vigorously to ensure thorough mixing.

    • Incubate on ice or at -20°C for a defined period (e.g., 1-2 hours) with intermittent vortexing to enhance extraction.

  • Phase Separation (if using a biphasic solvent system):

    • Add water and chloroform to the extract to induce phase separation.

    • Centrifuge to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/starch (interfacial) layers.

  • Collection of Metabolite Fractions: Carefully collect the desired fraction (typically the polar phase for central carbon metabolites) into a new tube.

  • Drying and Reconstitution: Dry the collected fraction under nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for the intended analytical platform.

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The primary quantitative output of a this compound tracing experiment is the mass isotopologue distribution (MID) of key metabolites. This data is then used in conjunction with metabolic models to calculate metabolic fluxes. The tables below present hypothetical but representative data to illustrate how quantitative results from such studies are typically summarized.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Key Metabolites in Mammalian Cells Labeled with [U-13C6]-Sucrose

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate5.21.12.53.85.182.3
Fructose-6-Phosphate6.11.52.94.25.879.5
Pyruvate25.810.264.0
Lactate26.110.563.4
Citrate30.512.125.38.920.13.1
Malate35.215.828.910.110.0
Glutamate40.118.322.512.76.4

M+n represents the isotopologue with 'n' 13C atoms.

Table 2: Example of Calculated Metabolic Fluxes in Plant Leaves (Relative to Sucrose Uptake Rate of 100)

Metabolic Pathway/ReactionFlux Value (Control)Flux Value (Stressed)
Glycolysis85.275.8
Pentose Phosphate Pathway14.824.2
TCA Cycle60.550.1
Starch Synthesis20.315.7
Amino Acid Synthesis18.922.4

These tables provide a clear and structured way to compare quantitative data, revealing how different conditions or genetic modifications can alter metabolic pathway utilization.

Conclusion

This compound is an indispensable tool in modern metabolic research, offering a dynamic and quantitative view of carbon metabolism. By combining stable isotope labeling with advanced analytical and computational methods, researchers can unravel the complexities of metabolic networks in health and disease. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively design, execute, and interpret this compound tracing experiments, ultimately accelerating discoveries in metabolic research.

References

Unraveling Metabolic Fates: A Technical Guide to Sucrose-13C6 and its Unlabeled Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the journey of molecules is paramount. Stable isotope labeling has emerged as a powerful tool in this endeavor, and among the array of labeled compounds, Sucrose-13C6 holds a significant position. This technical guide provides an in-depth exploration of the key differences between this compound and its naturally occurring, unlabeled counterpart. We will delve into their fundamental properties, analytical distinctions, and the profound implications of these differences in experimental design and data interpretation, particularly within the context of metabolic flux analysis.

Core Distinctions: A Comparative Overview

At its core, the difference between this compound and unlabeled sucrose (B13894) lies in their isotopic composition. Unlabeled sucrose is composed of carbon atoms with the natural isotopic abundance, primarily the light isotope ¹²C (approximately 98.9%) and a small fraction of the heavy isotope ¹³C (approximately 1.1%). In contrast, this compound is a synthesized molecule where six of the twelve carbon atoms have been replaced with the stable, non-radioactive ¹³C isotope. This isotopic enrichment is the cornerstone of its utility in scientific research.

This fundamental difference in mass gives rise to distinct physical and analytical properties, which are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyUnlabeled SucroseThis compound
Molecular Formula C₁₂H₂₂O₁₁¹³C₆C₆H₂₂O₁₁
Molecular Weight ( g/mol ) 342.30[1]348.25[2]
Isotopic Enrichment of ¹³C ~1.1% (Natural Abundance)Typically ≥99% for the six labeled positions[2]
Melting Point (°C) 185-187[2]185-187[2]
Appearance White crystalline solidWhite solid

As illustrated in Table 1, while the macroscopic physical properties like melting point and appearance are identical, the molecular weight of this compound is significantly higher due to the presence of the heavier ¹³C isotopes. This mass difference is the key to its detection and differentiation from the endogenous, unlabeled sucrose pool in biological systems.

Table 2: Analytical Distinctions in Mass Spectrometry
Analytical ParameterUnlabeled SucroseThis compound
Parent Ion Mass (M) [M+H]⁺ ≈ 343.1[M+H]⁺ ≈ 349.1
Mass Shift N/AM+6 compared to unlabeled sucrose
Fragmentation Pattern Characteristic fragments of unlabeled sucroseFragments show a +6 Da shift if they contain all six labeled carbons
Detection Method GC-MS, LC-MS/MSGC-MS, LC-MS/MS, NMR

The most critical analytical difference is the predictable mass shift observed in mass spectrometry (MS). When analyzed, this compound and its fragments will exhibit a mass-to-charge ratio (m/z) that is 6 units higher than their unlabeled counterparts, assuming all six labeled carbons are present in the ion. This distinct isotopic signature allows for the precise tracking and quantification of the labeled molecule's fate within a complex biological matrix.

Experimental Applications and Methodologies

The primary application of this compound lies in its use as a tracer for metabolic flux analysis (MFA). By introducing this compound into a biological system, researchers can follow the path of the ¹³C atoms as they are incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathways, allowing for the quantification of flux rates through different routes.

Experimental Workflow for Metabolic Flux Analysis using this compound

The following diagram outlines a typical workflow for a stable isotope tracing experiment using this compound to investigate cellular metabolism.

experimental_workflow cluster_prep 1. Experimental Setup cluster_sampling 2. Sample Collection cluster_analysis 3. Analytical Measurement cluster_data 4. Data Interpretation cell_culture Cell Culture in Defined Medium labeling Introduction of This compound cell_culture->labeling Switch to labeled medium quenching Metabolic Quenching (e.g., cold methanol) labeling->quenching Time course sampling extraction Metabolite Extraction quenching->extraction analysis GC-MS or LC-MS/MS Analysis extraction->analysis data_acquisition Mass Isotopomer Distribution (MID) Data analysis->data_acquisition correction Natural Abundance Correction data_acquisition->correction flux_analysis Metabolic Flux Analysis (MFA) correction->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

A typical experimental workflow for stable isotope tracing.
Detailed Experimental Protocol: 13C Metabolic Flux Analysis in Cancer Cells

This protocol provides a detailed methodology for tracing the metabolism of this compound in a cancer cell line.

1. Cell Culture and Labeling:

  • Culture cancer cells (e.g., HeLa) in a standard growth medium to the desired confluency.

  • Prepare a labeling medium by replacing the standard glucose and sucrose with this compound at the desired concentration.

  • Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the this compound labeling medium to the cells and incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state.

2. Metabolic Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Immediately add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C) to the culture plate.

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Vortex the tube and centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubate the sample with the derivatization agent at an elevated temperature (e.g., 60°C) for a specified time.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use a suitable GC column and temperature gradient to separate the metabolites.

  • Operate the mass spectrometer in electron ionization (EI) mode to generate fragment ions.

  • Acquire mass spectra over a specific m/z range to detect both unlabeled and ¹³C-labeled fragments.

5. Data Analysis and Isotopic Enrichment Calculation:

  • Identify the peaks corresponding to sucrose and its downstream metabolites based on their retention times and mass spectra.

  • Determine the mass isotopomer distribution (MID) for each metabolite by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).

  • Correct the raw MID data for the natural abundance of ¹³C in both the metabolite and the derivatization agent.

  • The fractional isotopic enrichment is calculated as the ratio of the sum of the peak areas of the labeled isotopologues to the sum of the peak areas of all isotopologues.

Tracing the Metabolic Fate of this compound

Once inside the cell, sucrose is hydrolyzed by the enzyme sucrase into its constituent monosaccharides: glucose and fructose. The ¹³C atoms from this compound are then channeled into various metabolic pathways, primarily glycolysis and the tricarboxylic acid (TCA) cycle.

The following diagram illustrates the entry of the six labeled carbons from the glucose moiety of this compound into these central metabolic pathways.

metabolic_pathway cluster_uptake Cellular Uptake & Hydrolysis cluster_glycolysis Glycolysis cluster_tca TCA Cycle Sucrose_13C6 This compound (6 labeled carbons) Glucose_13C6 Glucose-13C6 Sucrose_13C6->Glucose_13C6 Sucrase Fructose Fructose Sucrose_13C6->Fructose Sucrase G6P Glucose-6-Phosphate-13C6 Glucose_13C6->G6P Hexokinase F6P Fructose-6-Phosphate-13C6 Fructose->F6P G6P->F6P Pyruvate Pyruvate-13C3 (2 molecules) F6P->Pyruvate AcetylCoA Acetyl-CoA-13C2 Pyruvate->AcetylCoA PDH Citrate Citrate-13C2 AcetylCoA->Citrate aKG α-Ketoglutarate-13C2 Citrate->aKG Succinate Succinate-13C2 aKG->Succinate Malate Malate-13C2 Succinate->Malate Malate->Citrate Oxaloacetate

Metabolic fate of labeled carbons from this compound.

By measuring the mass isotopomer distributions of the intermediates in these pathways, researchers can quantify the contribution of sucrose to cellular energy production and biosynthetic processes. This information is invaluable in understanding the metabolic reprogramming that occurs in various diseases, including cancer, and in assessing the efficacy of drugs that target metabolic pathways.

Conclusion

This compound is a powerful tool for researchers seeking to dissect the complexities of cellular metabolism. Its key difference from unlabeled sucrose—the presence of six ¹³C atoms—provides a distinct and traceable signature that can be followed through intricate metabolic networks. By leveraging the analytical capabilities of mass spectrometry and employing rigorous experimental protocols, scientists can gain unprecedented insights into the dynamic nature of metabolic fluxes. This knowledge is not only fundamental to advancing our understanding of basic biology but is also critical for the development of novel therapeutic strategies targeting metabolic dysregulation in disease. The in-depth technical understanding of the differences and applications of this compound presented in this guide serves as a valuable resource for the scientific community, empowering more precise and impactful metabolic research.

References

Methodological & Application

Unraveling Plant Metabolism: Sucrose-13C6 as a Powerful Tracer in Physiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals delving into the intricate world of plant physiology, understanding the allocation and metabolism of carbon is paramount. Sucrose (B13894), the primary product of photosynthesis in most plants, serves as the main transport sugar, fueling growth, development, and defense responses. Tracing the journey of sucrose from its production in source tissues (like mature leaves) to its utilization in sink tissues (such as roots, fruits, and young leaves) provides invaluable insights into a plant's metabolic state. The use of stable isotope-labeled sucrose, particularly uniformly labeled Sucrose-13C6, has emerged as a powerful and indispensable tool in these investigations. This application note provides a comprehensive overview and detailed protocols for employing this compound as a tracer to elucidate carbon partitioning, transport dynamics, and metabolic fluxes in plants.

Principle of this compound Tracing

The core principle of this technique lies in introducing sucrose labeled with the heavy isotope of carbon (¹³C) at all twelve carbon positions (U-¹³C₁₂-Sucrose or this compound) into the plant system. This labeled sucrose mimics the behavior of its unlabeled counterpart, allowing researchers to track its movement and incorporation into various metabolic pathways. By analyzing the distribution and abundance of ¹³C in downstream metabolites, it is possible to quantify the flow of carbon (flux) through different biochemical reactions and understand how environmental or genetic perturbations affect these processes.

Applications in Plant Physiology

The application of this compound tracing is vast and has significantly advanced our understanding of plant metabolism. Key applications include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways in central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.[1][2][3]

  • Source-Sink Relationships: Elucidating the dynamics of carbon allocation from photosynthetic source leaves to non-photosynthetic sink tissues.[4]

  • Carbon Partitioning: Determining how carbon is divided between different metabolic fates, such as storage (starch), structural components (cell wall), and respiration.[2]

  • Response to Environmental Stress: Investigating how factors like drought, nutrient deficiency, or pathogen attack alter carbon metabolism and allocation.

  • Gene Function Analysis: Characterizing the metabolic phenotype of genetic mutants by identifying changes in carbon flow.

Experimental Workflow Overview

A typical this compound tracing experiment involves several key stages, from introducing the labeled substrate to analyzing the resulting data.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Plant Growth & Acclimation B Introduction of this compound A->B C Incubation & Time-Course Sampling B->C D Sample Quenching & Harvesting C->D E Sample Preparation D->E F Metabolite Extraction E->F G Isotopic Analysis (e.g., MS, NMR) F->G H Data Processing & Normalization G->H I Calculation of 13C Enrichment H->I J Metabolic Flux Modeling I->J

Caption: General experimental workflow for this compound tracer studies in plants.

Detailed Protocols

Protocol 1: Plant Preparation and Labeling with this compound

This protocol outlines the steps for introducing this compound into whole plants or detached plant parts. The choice of method depends on the plant species and the specific research question.

1.1. Plant Material and Growth Conditions:

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity to ensure reproducibility.

  • The age and developmental stage of the plant should be carefully selected and standardized across experiments. For instance, in Arabidopsis thaliana, the transition from sink to source leaves can be a key factor.

1.2. This compound Labeling Solutions:

  • Prepare a stock solution of uniformly labeled [U-¹³C₁₂]-sucrose in sterile water.

  • The final concentration of the labeling solution can vary, typically ranging from 20 mM to 100 mM. Higher concentrations can lead to greater ¹³C enrichment in tissues.

1.3. Labeling Methods:

1.3.1. Petiole Feeding Assay (for detached leaves or whole rosettes):

  • Carefully excise a leaf or the entire rosette, keeping the petiole submerged in water to prevent air entry into the xylem.

  • Transfer the petiole to a microcentrifuge tube containing the this compound labeling solution.

  • Place the setup in a well-lit and ventilated area to allow transpiration to draw the solution into the plant tissue.

  • The labeling duration can range from a few minutes to several hours (e.g., ≤ 4 hours).

1.3.2. Hypocotyl Feeding Assay (for whole seedlings):

  • Gently expose the hypocotyl of a seedling.

  • A small incision can be made, or a wick can be used to introduce the this compound solution.

  • This method allows for the labeling of the entire seedling through the vasculature.

1.3.3. Direct Application to Sink Tissues:

  • For studying metabolism in specific sink tissues like fruits or roots, the labeling solution can be directly supplied. For example, for root studies, the plants can be grown hydroponically, and this compound can be added to the nutrient solution.

G cluster_0 Labeling Methods cluster_1 Target Tissues A Petiole Feeding D Detached Leaves / Rosettes A->D B Hypocotyl Feeding E Whole Seedlings B->E C Hydroponic Feeding F Roots C->F

Caption: Common methods for introducing this compound into plant systems.

Protocol 2: Sample Harvesting and Preparation for Isotopic Analysis

Proper sample handling is critical to halt metabolic activity and preserve the isotopic labeling pattern.

2.1. Quenching Metabolism:

  • At the end of the labeling period, rapidly harvest the plant tissue of interest.

  • Immediately freeze the tissue in liquid nitrogen to quench all enzymatic reactions. Custom-made freeze clamps pre-chilled in liquid nitrogen are effective for this purpose.

2.2. Sample Storage:

  • Store the frozen samples at -80°C until further processing.

2.3. Sample Preparation:

  • Lyophilize (freeze-dry) the samples to remove water.

  • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a ball mill.

  • Accurately weigh the powdered sample into tin capsules for analysis. The required weight depends on the carbon content of the tissue and the sensitivity of the analytical instrument.

Sample TypeRecommended Dry Weight for ¹³C AnalysisReference
Green Plant Tissues2-3 mg
Woody Plant TissuesVaries based on N content, consult lab
Fruits or SeedsConsult with analytical facility
Protein-rich Tissues6-9 mg
Protocol 3: Metabolite Extraction and Analysis

The choice of analytical technique depends on the specific metabolites of interest and the desired level of detail.

3.1. Metabolite Extraction:

  • For analysis of soluble metabolites, extract the powdered tissue with a solvent mixture, often a combination of methanol, chloroform, and water, to separate polar and non-polar compounds.

  • Centrifuge the extract to pellet the insoluble material.

  • The supernatant containing the soluble metabolites can then be dried and derivatized for analysis.

3.2. Analytical Techniques:

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • A widely used technique for separating and identifying volatile and semi-volatile metabolites.

  • Derivatization is often required to make the metabolites volatile.

  • GC-MS can provide information on the ¹³C enrichment in different fragments of a molecule, which is crucial for metabolic flux analysis.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Suitable for analyzing a broad range of metabolites without the need for derivatization.

  • High-resolution MS (HRMS) can be used to determine the isotopologue distribution of labeled compounds.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Provides detailed information about the position of ¹³C atoms within a molecule.

  • ¹³C-NMR is particularly useful for determining positional isotopomers, which can help to distinguish between different metabolic pathways.

Data Presentation and Analysis

The primary data obtained from the mass spectrometer or NMR is the relative abundance of different mass isotopologues for each metabolite.

4.1. Calculation of ¹³C Enrichment: The percentage of ¹³C enrichment in a metabolite pool is calculated as the proportion of labeled carbon relative to the total carbon in that pool.

4.2. Quantitative Data Summary: The following table provides an example of how quantitative data from a this compound labeling experiment can be presented. The values are illustrative and will vary depending on the experimental conditions.

MetaboliteSink Leaf ¹³C Enrichment (%)Source Leaf ¹³C Enrichment (%)Fold Change (Sink/Source)
Sucrose65203.25
Glucose50153.33
Fructose52163.25
Malate30103.00
Citrate2583.13
Glutamate2893.11
Phenylalanine2054.00

Data adapted from studies on Arabidopsis, illustrating preferential carbon allocation to sink tissues.

Signaling and Transport of Sucrose

Sucrose not only serves as a source of carbon and energy but also acts as a signaling molecule. Its transport from source to sink tissues is a highly regulated process involving specific sucrose transporters (SUTs).

G cluster_0 Source Leaf cluster_1 Transport cluster_2 Sink Tissue Photosynthesis Photosynthesis (Mesophyll Cell) Sucrose_synthesis Sucrose Synthesis Photosynthesis->Sucrose_synthesis Phloem_loading Phloem Loading (Active Transport via SUTs) Sucrose_synthesis->Phloem_loading Phloem_transport Long-Distance Transport (Phloem) Phloem_loading->Phloem_transport Phloem_unloading Phloem Unloading Phloem_transport->Phloem_unloading Metabolism Metabolism for Growth, Storage, Respiration Phloem_unloading->Metabolism

Caption: Simplified pathway of sucrose transport from source to sink tissues.

By using this compound as a tracer, researchers can investigate the activity of these transporters and the signaling networks that regulate carbon allocation in response to developmental and environmental cues. This powerful technique, when combined with modern analytical platforms and computational modeling, will continue to be instrumental in advancing our knowledge of plant physiology and in developing strategies for crop improvement and the production of novel bioproducts.

References

Unveiling Drug Disposition: Sucrose-13C6 as a Gold Standard in Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Sucrose-13C6, a stable isotope-labeled sugar, has emerged as a critical tool in this endeavor, offering a safe and precise method for assessing intestinal and blood-brain barrier permeability. This document provides detailed application notes and protocols for the utilization of this compound in drug metabolism and pharmacokinetics (DMPK) studies.

This compound is a non-radioactive, non-metabolized disaccharide that is minimally absorbed by passive diffusion across intact epithelial barriers. Its larger size restricts its passage through the tight junctions between cells. Therefore, an increase in the permeation of this compound from the gastrointestinal lumen into the bloodstream or from the blood into the brain is indicative of compromised barrier integrity. This characteristic makes it an ideal probe molecule to investigate the effects of drugs or disease states on biological membranes.

The use of a stable isotope label (¹³C) provides a distinct advantage over traditional radiolabeled compounds (e.g., ¹⁴C-sucrose). Assays using this compound can be conducted without the need for specialized radioactive handling facilities and disposal procedures, making it a more accessible and environmentally friendly option. Furthermore, studies have indicated that ¹⁴C-sucrose may contain lipid-soluble impurities that can lead to an overestimation of permeability. The specific and sensitive detection of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures high accuracy and reproducibility of results.[1][2]

Core Applications in DMPK

The primary applications of this compound in drug development include:

  • Assessment of intestinal permeability: To evaluate the impact of drug candidates on the integrity of the gastrointestinal barrier. Increased permeability can lead to the absorption of unwanted luminal contents, potentially causing adverse effects.

  • Evaluation of drug-induced gastrointestinal toxicity: Nonsteroidal anti-inflammatory drugs (NSAIDs) and other compounds can damage the gastric mucosa. This compound can be used to quantify this damage non-invasively.[3]

  • Blood-Brain Barrier (BBB) integrity studies: To determine if a drug or disease state disrupts the highly selective barrier that protects the central nervous system.

  • Characterization of absorption enhancers: To assess the efficacy of formulations designed to increase the oral bioavailability of poorly permeable drugs.

Experimental Protocols

In Vivo Assessment of Intestinal Permeability in Rodents

This protocol describes a typical in vivo experiment to assess the effect of a test compound on intestinal permeability in rats.

Materials:

  • This compound

  • Test compound

  • Vehicle for test compound

  • Fasting cages

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Metabolic cages for urine collection

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization and Fasting: Acclimatize male Sprague-Dawley rats for at least 3 days. Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.

  • Dosing:

    • Administer the test compound or vehicle to the respective groups of rats via oral gavage.

    • After a specified time (e.g., 30 minutes), administer an oral solution of this compound (e.g., 50 mg/kg in water).

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.25 mL) from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) into EDTA tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

    • Urine: House the rats in metabolic cages and collect urine over a 24-hour period. Measure the total volume and store an aliquot at -80°C.

  • Sample Preparation (Plasma and Urine):

    • Thaw samples on ice.

    • Precipitate proteins in plasma samples by adding acetonitrile (B52724) (1:3 v/v), vortexing, and centrifuging.

    • Dilute urine samples with water as needed.

    • Transfer the supernatant (for plasma) or diluted urine to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of this compound in plasma and urine samples using a validated LC-MS/MS method.

    • Use a suitable internal standard (e.g., ¹³C₁₂-Sucrose).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

    • Determine the percentage of the administered this compound dose excreted in the urine over 24 hours. An increase in urinary excretion in the test group compared to the vehicle group indicates increased intestinal permeability.

In Vitro Assessment of Intestinal Permeability using Caco-2 Cell Monolayers

This protocol outlines the use of this compound to assess permeability across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • This compound

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for paracellular permeability)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add a solution of this compound (e.g., 10 µM) and Lucifer yellow to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing this compound.

Table 1: In Vivo Intestinal Permeability in Rats after Administration of Indomethacin
Parameter Vehicle Control
This compound Urinary Excretion (% of dose in 24h) 0.5 ± 0.1
This compound Plasma AUC₀₋₂₄ (ng·h/mL) 150 ± 25
Table 2: In Vitro Permeability across Caco-2 Monolayers
Compound Apparent Permeability (Papp) (10⁻⁶ cm/s)
This compound (Control) 0.1 ± 0.02
This compound (+ Permeability Enhancer) 0.8 ± 0.15

Visualizing Experimental Workflows

experimental_workflow_invivo cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting (16 hours) acclimatization->fasting test_compound Oral Gavage: Test Compound/Vehicle fasting->test_compound sucrose_dosing Oral Gavage: This compound Solution test_compound->sucrose_dosing 30 min blood_collection Blood Sampling (Tail Vein) (0.5, 1, 2, 4, 6, 24h) sucrose_dosing->blood_collection urine_collection Urine Collection (Metabolic Cage) (0-24h) sucrose_dosing->urine_collection sample_prep Sample Preparation (Plasma & Urine) blood_collection->sample_prep urine_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic & Permeability Analysis lcms_analysis->data_analysis

experimental_workflow_invitro cluster_cell_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seeding Seed Caco-2 cells on Transwell® inserts differentiation Differentiate for 21-25 days seeding->differentiation teer Measure TEER for monolayer integrity differentiation->teer dosing Add this compound to Apical Chamber teer->dosing sampling Sample from Basolateral Chamber (30, 60, 90, 120 min) dosing->sampling lcms LC-MS/MS Analysis of Basolateral Samples sampling->lcms papp Calculate Apparent Permeability (Papp) lcms->papp

References

Application Notes and Protocols for Sucrose-13C6 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Sucrose-13C6 in animal studies, focusing on oral, intravenous, intraperitoneal, and subcutaneous routes. The information is compiled from various scientific sources to assist in the design and execution of metabolic and pharmacokinetic research.

Introduction to this compound in Animal Research

This compound is a stable isotope-labeled form of sucrose (B13894) used as a tracer in metabolic research and for assessing gastrointestinal function. Its primary application is in the non-invasive Sucrose Breath Test (SBT) to measure sucrase activity and intestinal integrity. Administration of this compound through various routes allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable data for drug development and physiological studies.

Oral Administration: The Sucrose Breath Test (SBT)

Oral administration of this compound is the cornerstone of the Sucrose Breath Test, a non-invasive method to evaluate intestinal sucrase activity and mucosal integrity.[1][2]

Experimental Protocol: Sucrose Breath Test in Rodents (Rats)

This protocol is adapted from studies assessing chemotherapy-induced mucositis in rats.[1][3]

Materials:

  • This compound

  • Distilled water

  • Oral gavage needles (16-18 gauge for rats)[3]

  • Syringes

  • Breath collection chambers or masks

  • Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) for 13CO2 analysis

Procedure:

  • Animal Preparation: Fast adult rats overnight (12-16 hours) with free access to water.

  • Dose Preparation: Prepare a 0.25 g/mL solution of this compound in distilled water.[3][4]

  • Administration: Administer the this compound solution via oral gavage. The volume depends on the rat's weight, with a maximum recommended gavage volume of 10-20 ml/kg.[3]

  • Breath Sample Collection:

    • Collect a baseline breath sample before administration.

    • Place the rat in a breath collection chamber or use a face mask.

    • Collect expired air samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-administration.[2]

  • Sample Analysis: Analyze the collected breath samples for the ratio of 13CO2 to 12CO2 using GC-MS or IRMS.

  • Data Interpretation: An increase in the 13CO2/12CO2 ratio over time indicates the breakdown of this compound by sucrase, absorption of 13C-glucose and 13C-fructose, and subsequent metabolism and exhalation of 13CO2.

Experimental Protocol: Sucrose Breath Test in Swine (Piglets)

This protocol is based on a study to measure intestinal sucrase activity in weaned piglets.[2]

Materials:

  • This compound

  • Water

  • Orogastric gavage tube

  • Breath collection masks for piglets

  • Gas analysis instrumentation (IRMS)

Procedure:

  • Animal Preparation: Fast piglets for approximately 17 hours with unrestricted access to water.[2]

  • Dose Preparation: Dissolve this compound in water to a final dose of 2 g/kg body weight.[2]

  • Administration: Administer the solution via an orogastric gavage tube.

  • Breath Sample Collection:

    • Collect a baseline breath sample prior to administration.

    • Collect breath samples every 15 minutes for up to 3 hours post-administration using a custom-fitted mask.[2]

  • Sample Analysis: Measure the enrichment of 13CO2 in the collected breath samples.

  • Data Interpretation: The cumulative dose of 13CO2 exhaled over a specific period (e.g., 90 minutes) is used to assess sucrase activity.[2]

Experimental Workflow for Sucrose Breath Test (SBT)

SBT_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_interpretation Interpretation Animal_Prep Animal Fasting Dose_Prep Prepare this compound Solution Admin Oral Gavage Dose_Prep->Admin Post_Admin Post-Administration Breath Samples (Timed Intervals) Admin->Post_Admin Baseline Baseline Breath Sample Baseline->Admin Analysis 13CO2/12CO2 Ratio Analysis (GC-MS/IRMS) Post_Admin->Analysis Interpretation Assess Sucrase Activity & Intestinal Integrity Analysis->Interpretation Parenteral_Workflow cluster_prep Preparation cluster_admin Administration Route cluster_collection Sample Collection cluster_analysis Analysis Animal_Prep Animal Preparation (Restraint/Anesthesia) Dose_Prep Prepare Sterile This compound Solution IV Intravenous (IV) Dose_Prep->IV IP Intraperitoneal (IP) Dose_Prep->IP SC Subcutaneous (SC) Dose_Prep->SC Samples Blood, Urine, Feces, Tissue Samples (Timed Intervals) IV->Samples IP->Samples SC->Samples Analysis Quantify this compound & Metabolites Samples->Analysis Metabolic_Fate Sucrose13C6 Oral this compound Small_Intestine Small Intestine Sucrose13C6->Small_Intestine Sucrase Sucrase Enzyme Small_Intestine->Sucrase Glucose13C 13C-Glucose Sucrase->Glucose13C Hydrolysis Fructose13C 13C-Fructose Sucrase->Fructose13C Hydrolysis Absorption Absorption Glucose13C->Absorption Fructose13C->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Metabolism Cellular Metabolism Systemic_Circulation->Metabolism CO2_13 13CO2 Metabolism->CO2_13 Exhalation Exhalation CO2_13->Exhalation

References

Application Notes & Protocols: Analysis of Sucrose-¹³C₆ by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of molecules.[1][2] This document provides detailed application notes and protocols for the analysis of uniformly ¹³C-labeled sucrose (B13894) (Sucrose-¹³C₆) using one-dimensional (1D) ¹³C NMR and two-dimensional (2D) heteronuclear NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These methods are essential for researchers, scientists, and drug development professionals working with isotopically labeled compounds for applications such as metabolic tracing and structural biology.

Introduction

Sucrose, a disaccharide composed of glucose and fructose (B13574) units, is a fundamental molecule in various biological and chemical processes. The use of uniformly ¹³C-labeled sucrose (Sucrose-¹³C₆) in combination with NMR spectroscopy allows for unambiguous signal assignment and detailed structural and conformational analysis.[3][4] The enrichment with ¹³C overcomes the low natural abundance of this isotope, significantly enhancing the signal-to-noise ratio in ¹³C NMR spectra and enabling advanced 2D NMR experiments with high sensitivity.

This guide outlines the necessary steps for sample preparation, data acquisition, and interpretation of NMR spectra for the comprehensive analysis of Sucrose-¹³C₆.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for aqueous samples of Sucrose-¹³C₆.

Materials:

  • Sucrose-¹³C₆ sample

  • Deuterium (B1214612) oxide (D₂O, 99.9%)

  • 5 mm NMR tubes[5]

  • Internal standard (optional, e.g., DSS or TSP for aqueous samples)[6]

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing the Sample: Weigh approximately 10-50 mg of Sucrose-¹³C₆ for optimal signal in both ¹³C and 2D NMR experiments.[5][6]

  • Dissolving the Sample: Dissolve the sample in 0.6-0.7 mL of D₂O in a small vial.[6] D₂O is used as the solvent to avoid a large interfering solvent signal in ¹H spectra and to provide a deuterium lock signal for the spectrometer.[6]

  • Mixing: Gently vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is at least 4.5 cm.[5]

  • Filtering (if necessary): If any solid particles are present, filter the sample before transferring it to the NMR tube to prevent interference with spectral quality.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as DSS or TSP can be added.[6]

NMR Data Acquisition

The following are generalized protocols for acquiring 1D and 2D NMR spectra on a 500 MHz NMR spectrometer. Parameters may need to be optimized based on the specific instrument and sample concentration.

2.2.1. 1D ¹³C NMR Spectroscopy

This experiment provides a direct spectrum of the carbon atoms in the molecule.

ParameterRecommended Value
Pulse Programzgpg30 (or similar proton-decoupled pulse sequence)
Spectrometer Frequency125 MHz
Spectral Width200 ppm (e.g., -10 to 190 ppm)
Number of Scans1024 (adjust for desired signal-to-noise)
Relaxation Delay (d1)2.0 s
Acquisition Time1.0 s
Temperature298 K

2.2.2. 2D ¹H-¹³C HSQC Spectroscopy

The HSQC experiment is used to determine single-bond correlations between protons and carbons.[7]

ParameterRecommended Value
Pulse Programhsqcedetgpsisp2.2 (or similar edited HSQC sequence)
Spectrometer Frequency¹H: 500 MHz, ¹³C: 125 MHz
Spectral Width (F2 - ¹H)12 ppm
Spectral Width (F1 - ¹³C)120 ppm (centered on the carbohydrate region)
Number of Scans8-16
Relaxation Delay (d1)1.5 s
¹J(C,H) Coupling Constant145 Hz
Number of Increments (F1)256

2.2.3. 2D ¹H-¹³C HMBC Spectroscopy

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[7][8]

ParameterRecommended Value
Pulse Programhmbcgplpndqf (or similar HMBC sequence)
Spectrometer Frequency¹H: 500 MHz, ¹³C: 125 MHz
Spectral Width (F2 - ¹H)12 ppm
Spectral Width (F1 - ¹³C)180 ppm
Number of Scans16-32
Relaxation Delay (d1)1.5 s
Long-range J(C,H)8 Hz (can be optimized)
Number of Increments (F1)512

Data Presentation

The following tables summarize the expected ¹H and ¹³C chemical shifts for sucrose in D₂O. Chemical shifts are referenced to an internal standard.

Table 1: ¹³C Chemical Shifts for Sucrose in D₂O.

Carbon AtomChemical Shift (ppm)
G-193.1
G-272.1
G-373.4
G-470.3
G-573.6
G-661.3
F-1'62.4
F-2'104.7
F-3'77.5
F-4'75.0
F-5'82.4
F-6'63.4

G: Glucosyl unit, F: Fructosyl unit. Data adapted from publicly available databases and literature.[9][10]

Table 2: ¹H Chemical Shifts for Sucrose in D₂O.

Proton AtomChemical Shift (ppm)
G-15.41
G-23.53
G-33.81
G-43.44
G-53.88
G-6a3.82
G-6b3.72
F-1'a3.68
F-1'b3.68
F-3'4.22
F-4'4.06
F-5'3.89
F-6'a3.82
F-6'b3.72

G: Glucosyl unit, F: Fructosyl unit. Data adapted from publicly available databases.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of Sucrose-¹³C₆.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sucrose-¹³C₆ prep2 Dissolve in D₂O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹³C NMR prep3->acq1 acq2 2D HSQC prep3->acq2 acq3 2D HMBC prep3->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Signal Assignment proc2->proc3 proc4 Structural Elucidation proc3->proc4

A flowchart of the experimental workflow for NMR analysis.
NMR Correlation Diagram

This diagram illustrates the correlations observed in HSQC and HMBC spectra for the glycosidic bond in sucrose.

G cluster_sucrose Sucrose Glycosidic Linkage cluster_legend Legend G1 G-1 (¹H) G1C G-1 (¹³C) G1->G1C HSQC (¹J) F2C F-2' (¹³C) G1->F2C HMBC (³J) key1 HSQC Correlation (1-bond) key2 HMBC Correlation (3-bond) dummy1 dummy1->key1 dummy2 dummy2->key2

NMR correlations across the glycosidic bond of sucrose.

Data Analysis and Interpretation

  • 1D ¹³C Spectrum: The ¹³C spectrum will show 12 distinct signals, one for each carbon in the sucrose molecule. The chemical shifts can be compared to literature values for initial assignment.[9] The region between 60-110 ppm is characteristic for carbohydrate ring carbons.[1][9]

  • 2D HSQC Spectrum: This spectrum will show cross-peaks corresponding to each carbon that is directly attached to a proton. This allows for the unambiguous assignment of proton signals to their corresponding carbons. For example, the proton at 5.41 ppm (G-1) will show a correlation to the carbon at 93.1 ppm (G-1).

  • 2D HMBC Spectrum: The HMBC spectrum is crucial for confirming the connectivity between the glucose and fructose units. It shows correlations between protons and carbons separated by 2-3 bonds. A key correlation is observed between the anomeric proton of the glucosyl unit (G-1) and the C-2' carbon of the fructosyl unit, confirming the α(1→2) glycosidic linkage.[7][8] Other long-range correlations help to assign the quaternary carbons and confirm the overall structure.

By combining the information from these three experiments, a complete and confident assignment of all ¹H and ¹³C resonances in Sucrose-¹³C₆ can be achieved, verifying its structure and isotopic labeling pattern.

References

Application Notes and Protocols for Mass Spectrometry-Based Detection of Sucrose-¹³C₆ Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using uniformly labeled Sucrose-¹³C₆ is a powerful technique to investigate the metabolic fate of sucrose (B13894) in various biological systems. This approach allows for the elucidation of pathway activities, substrate contributions to downstream metabolites, and the impact of physiological or pathological conditions on sucrose metabolism. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the primary analytical platform for detecting and quantifying the incorporation of ¹³C from Sucrose-¹³C₆ into a wide range of metabolites.

This document provides detailed application notes and experimental protocols for the detection and analysis of Sucrose-¹³C₆ metabolites using both GC-MS and LC-MS/MS.

Metabolic Fate of Sucrose-¹³C₆

Upon entering a cell, Sucrose-¹³C₆ is first hydrolyzed by the enzyme invertase into its constituent monosaccharides: Glucose-¹³C₆ and Fructose-¹³C₆. These labeled hexoses then enter central carbon metabolism, primarily through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The ¹³C labels are subsequently incorporated into a multitude of downstream metabolites, including glycolytic intermediates, amino acids, and lipids. Tracking the mass isotopologue distribution (MID) of these metabolites provides a quantitative measure of the metabolic flux originating from sucrose.

Sucrose_Metabolism Sucrose_13C6 Sucrose-¹³C₆ Invertase Invertase Sucrose_13C6->Invertase Glucose_13C6 Glucose-¹³C₆ Invertase->Glucose_13C6 Fructose_13C6 Fructose-¹³C₆ Invertase->Fructose_13C6 Glycolysis Glycolysis Glucose_13C6->Glycolysis PPP Pentose Phosphate Pathway Glucose_13C6->PPP Fructose_13C6->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Amino_Acids Amino Acids TCA_Cycle->Amino_Acids Lipids Lipids TCA_Cycle->Lipids via Citrate

Figure 1: Metabolic fate of Sucrose-¹³C₆.

Quantitative Data Presentation

The following tables summarize the quantitative performance characteristics for the analysis of key sucrose metabolites using LC-MS/MS and GC-MS. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Method Performance for ¹³C-Labeled Sugars

AnalyteLinearity Range (mg/L)LOD (mg/L)LOQ (mg/L)Reference
Sucrose7.0 - 41.0>0.990.81.8[1]
Glucose1.6 - 8.7>0.990.20.6[1]
Fructose (B13574)0.1 - 50>0.990.1-[2]
¹³C₆-Glucose->0.991.0 (µM)5.0 (µM)[3]

Table 2: GC-MS Method Performance for Sugars (as derivatized analytes)

AnalyteLinearity RangeLODLOQReference
Glucose100–3000 ng/mL>0.99640 ng/mL100 ng/mL[4]
Fructose-----
Glycolaldehyde0.315 - 10 g/L>0.990.104 g/L0.315 g/L

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Sucrose-¹³C₆ Metabolites

This protocol is adapted from Cocuron et al. (2020) and is suitable for the analysis of underivatized sugars in biological extracts.

1. Sample Preparation and Metabolite Extraction

  • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • For cultured cells, aspirate the medium and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Subject the cell suspension to three freeze-thaw cycles.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. Enzymatic Hydrolysis of Sucrose (Optional)

  • To differentiate between the glucose and fructose moieties of sucrose, an enzymatic hydrolysis step can be performed.

  • Reconstitute the dried metabolite extract in a suitable buffer (e.g., 100 mM HEPES, pH 7.6).

  • Add invertase (e.g., 1250 U/mL) to the sample and incubate at 25°C for 2 hours.

  • Inactivate the enzyme by heating (e.g., boiling for 10 minutes).

  • Remove the enzyme using a molecular weight cut-off filter (e.g., 3 kDa).

3. LC-MS/MS Analysis

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar sugars.

    • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) and 15 mM ammonium hydroxide (B78521) in water with 3% acetonitrile, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute the polar sugars.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for sugars.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of specific metabolites and their isotopologues.

    • MRM Transitions:

      • Sucrose-¹³C₆: Precursor ion (m/z 347.1) → Product ions (e.g., m/z 185.1 for the hexose (B10828440) moiety).

      • Glucose-¹³C₆ / Fructose-¹³C₆: Precursor ion (m/z 185.1) → Product ions (e.g., m/z 89.1, m/z 119.1).

      • Note: Specific transitions should be optimized for the instrument being used.

LCMS_Workflow Start Biological Sample (Cells or Tissues) Quench Metabolism Quenching (Liquid Nitrogen) Start->Quench Extract Metabolite Extraction (Cold 80% Methanol) Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Extract Supernatant->Dry Hydrolysis Enzymatic Hydrolysis (Invertase, Optional) Dry->Hydrolysis LC_Separation HILIC Separation Dry->LC_Separation Direct Analysis Hydrolysis->LC_Separation MS_Analysis Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) MS_Analysis->Data_Analysis

Figure 2: LC-MS/MS workflow for Sucrose-¹³C₆ metabolite analysis.

Protocol 2: GC-MS Analysis of Sucrose-¹³C₆ Metabolites

This protocol requires derivatization to make the sugars volatile for gas chromatography.

1. Sample Preparation and Metabolite Extraction

  • Follow the same procedure as for LC-MS/MS (Protocol 1, Step 1).

2. Derivatization

  • A two-step derivatization process of oximation followed by silylation is commonly used.

  • Oximation:

    • Add a solution of methoxylamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL) to the dried extract.

    • Incubate at a controlled temperature (e.g., 37°C for 90 minutes) with shaking.

  • Silylation:

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Incubate at a controlled temperature (e.g., 37°C for 30 minutes) with shaking.

3. GC-MS Analysis

  • Gas Chromatography:

    • Column: A mid-polarity column, such as one with a 225 phase, is suitable for separating derivatized sugars.

    • Injection: Splitless injection is typically used for metabolomics samples.

    • Oven Program: A temperature gradient is programmed to separate the analytes, for example, starting at 80°C and ramping up to 330°C.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode can be used for identifying all detectable metabolites, while Selected Ion Monitoring (SIM) is more sensitive for quantifying specific target compounds and their isotopologues.

    • Fragment Ions: The mass spectra of derivatized sugars show characteristic fragmentation patterns. For example, for trimethylsilyl (B98337) (TMS) derivatives of glucose, specific fragments can be monitored to determine the extent of ¹³C labeling.

GCMS_Workflow Start Biological Sample (Cells or Tissues) Quench Metabolism Quenching (Liquid Nitrogen) Start->Quench Extract Metabolite Extraction (Cold 80% Methanol) Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Extract Supernatant->Dry Derivatization Derivatization (Oximation & Silylation) Dry->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Analysis Mass Spectrometry (EI, Scan or SIM) GC_Separation->MS_Analysis Data_Analysis Data Analysis (Mass Isotopomer Distribution) MS_Analysis->Data_Analysis

Figure 3: GC-MS workflow for Sucrose-¹³C₆ metabolite analysis.

Data Analysis and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite. This data must be corrected for the natural abundance of ¹³C. The corrected MIDs can then be used to calculate the fractional contribution of the tracer to each metabolite pool and to perform metabolic flux analysis (MFA) to quantify the rates of metabolic reactions.

Conclusion

The mass spectrometry-based methods described in this document provide a robust and sensitive platform for tracing the metabolism of Sucrose-¹³C₆. The choice between LC-MS/MS and GC-MS will depend on the specific research question, the available instrumentation, and the desired sample throughput. By carefully following these protocols, researchers can gain valuable insights into the intricate pathways of sucrose metabolism in their biological systems of interest.

References

Quantifying Sucrose-13C6 Enrichment in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds such as Sucrose-13C6 is a powerful technique for tracing the metabolic fate of sucrose (B13894) in various biological systems. This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of sucrose uptake and its subsequent incorporation into downstream metabolic pathways.[1][2][3] Such analyses are pivotal in metabolic flux analysis (MFA), providing a quantitative understanding of cellular metabolism under different physiological or pathological conditions.[3][4] These insights are invaluable in fields ranging from plant biology and microbial metabolism to drug development and cancer research, where altered glucose and sucrose metabolism are often a hallmark of disease.

This document provides detailed protocols for the quantification of this compound enrichment in biological samples using both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and NMR spectroscopy.

Principle of the Method

The core principle involves introducing uniformly labeled this compound into a biological system (e.g., cell culture, plant tissue). The labeled sucrose is taken up and metabolized by the cells. By extracting the metabolites at a specific time point and analyzing them, the degree of 13C enrichment in sucrose and its downstream metabolites can be determined. This enrichment data provides a direct measure of the contribution of exogenous sucrose to the metabolic network. LC-MS/MS offers high sensitivity and is ideal for detecting low-abundance metabolites, while NMR provides detailed information about the intramolecular distribution of the 13C label.

Experimental Protocols

I. Sample Preparation and Sucrose Extraction

This initial phase is critical for obtaining accurate and reproducible results. The protocol may need to be adapted based on the specific biological matrix.

Materials:

  • Biological sample (e.g., cell pellet, plant tissue)

  • This compound (uniformly labeled)

  • Methanol (B129727), Chloroform, Water (all LC-MS grade)

  • Liquid nitrogen

  • Centrifuge

  • Lyophilizer

Protocol:

  • Isotope Labeling: Culture cells or grow plants in a medium containing a known concentration of this compound. The labeling duration will depend on the experimental goals and the metabolic rate of the system.

  • Metabolic Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. For cell cultures, this can be achieved by quickly washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 60% methanol at -20°C). For plant tissues, immediately freeze the sample in liquid nitrogen.

  • Metabolite Extraction:

    • For cell pellets, add a pre-chilled extraction solvent mixture of methanol:chloroform:water (2:1:1 v/v/v).

    • For frozen plant tissue, grind the tissue to a fine powder under liquid nitrogen and then add the extraction solvent.

  • Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the polar (containing sucrose), non-polar, and protein/cell debris layers.

  • Sample Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including sucrose.

  • Drying: Dry the collected aqueous phase using a lyophilizer or a speed vacuum concentrator. The dried extract is now ready for analysis by LC-MS/MS or NMR.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing labeling Isotope Labeling with This compound quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction separation Phase Separation extraction->separation drying Sample Drying separation->drying lcms LC-MS/MS Analysis drying->lcms For high sensitivity nmr NMR Analysis drying->nmr For positional isotope analysis enrichment_calc Enrichment Calculation lcms->enrichment_calc nmr->enrichment_calc flux_analysis Metabolic Flux Analysis enrichment_calc->flux_analysis

Caption: A generalized workflow for quantifying this compound enrichment.

II. LC-MS/MS Method for this compound Quantification

This method is highly sensitive and suitable for quantifying the overall enrichment of sucrose and its isotopologues.

Materials:

  • Dried metabolite extract

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • LC-MS/MS system (e.g., Q-Exactive or triple quadrupole)

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase conditions (e.g., 80% acetonitrile).

  • Chromatographic Separation:

    • Inject the sample onto a HILIC column.

    • Use a gradient elution to separate sucrose from other metabolites. A typical gradient might start at a high percentage of organic solvent and gradually increase the aqueous phase.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode.

    • Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to monitor the deprotonated molecular ions of unlabeled sucrose ([M-H]-, m/z 341.1089) and fully labeled this compound ([M-H]-, m/z 347.1291), as well as all intermediate isotopologues.

  • Data Analysis:

    • Integrate the peak areas for each sucrose isotopologue.

    • Correct for the natural abundance of 13C in unlabeled samples.

    • Calculate the percentage of 13C enrichment.

III. NMR Method for this compound Positional Analysis

NMR spectroscopy can provide detailed information on the specific positions of 13C atoms within the sucrose molecule, which can be crucial for detailed metabolic flux studies.

Materials:

  • Dried metabolite extract

  • D2O (Deuterium oxide) with an internal standard (e.g., DSS)

  • NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe

Protocol:

  • Sample Reconstitution: Dissolve the dried extract in D2O.

  • NMR Data Acquisition:

    • Acquire a 1D 13C NMR spectrum. This will show distinct peaks for each carbon position in the sucrose molecule.

    • The intensity of each peak is proportional to the concentration of 13C at that position.

  • Data Analysis:

    • Integrate the peaks corresponding to the different carbon atoms of sucrose.

    • Compare the integrals of the peaks from the labeled sample to those from a known concentration of unlabeled sucrose standard to determine the enrichment at each carbon position.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: this compound Isotopologue Distribution Measured by LC-MS/MS

Sample IDM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6 (Fully Labeled)% Enrichment
Control98.5%1.1%0.3%0.1%0.0%0.0%0.0%0.0%
Treatment A45.2%5.3%8.1%12.5%15.6%8.3%5.0%54.8%
Treatment B20.1%3.2%5.4%9.8%18.7%20.3%22.5%79.9%

% Enrichment is calculated as the sum of the percentages of all labeled isotopologues.

Table 2: Positional 13C Enrichment in Sucrose Determined by NMR

Carbon PositionControl (% Natural Abundance)Treatment A (% Enrichment)Treatment B (% Enrichment)
Glucose C11.1%52.3%78.5%
Glucose C21.1%51.9%78.2%
............
Fructose C61.1%53.1%79.1%

Sucrose Metabolism Pathway

Sucrose, upon entering the cell, is typically cleaved by invertase into glucose and fructose. These monosaccharides are then phosphorylated to enter glycolysis. Tracing the 13C label from sucrose through these steps provides insight into glycolytic flux.

Sucrose Catabolism and Entry into Glycolysis

sucrose_metabolism Sucrose_13C6 This compound Invertase Invertase Sucrose_13C6->Invertase Glucose_13C6 Glucose-13C6 Invertase->Glucose_13C6 Fructose_13C6 Fructose-13C6 Invertase->Fructose_13C6 Hexokinase_G Hexokinase Glucose_13C6->Hexokinase_G Hexokinase_F Hexokinase Fructose_13C6->Hexokinase_F G6P_13C6 Glucose-6-phosphate-13C6 Hexokinase_G->G6P_13C6 F6P_13C6 Fructose-6-phosphate-13C6 Hexokinase_F->F6P_13C6 G6P_13C6->F6P_13C6 PFK Phosphofructokinase F6P_13C6->PFK F16BP_13C6 Fructose-1,6-bisphosphate-13C6 PFK->F16BP_13C6 Glycolysis Downstream Glycolysis F16BP_13C6->Glycolysis

Caption: The metabolic fate of this compound into glycolysis.

Conclusion

The methodologies described provide a robust framework for quantifying this compound enrichment in biological samples. The choice between LC-MS/MS and NMR will depend on the specific research question, with LC-MS/MS offering higher sensitivity for overall enrichment and NMR providing detailed positional information. Careful sample preparation and data analysis are paramount for obtaining high-quality, reproducible results that can significantly advance our understanding of metabolic pathways.

References

Application Notes and Protocols for Metabolite Extraction Following Sucrose-13C6 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds like 13C6-Sucrose is a powerful technique for tracing the metabolic fate of sucrose (B13894) in various biological systems. This approach, often referred to as metabolic flux analysis, allows for the quantitative determination of pathway activities and the contribution of sucrose to the biosynthesis of a wide range of downstream metabolites.[1][2] By replacing the common carbon isotope (12C) with the heavy isotope (13C), researchers can track the incorporation of these labeled carbon atoms into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4][5][6][7]

This document provides a detailed protocol for the quenching of metabolic activity, extraction of polar and non-polar metabolites, and preparation of samples for analysis after labeling with 13C6-Sucrose.

Core Principles

The fundamental workflow of a 13C labeling experiment involves several key stages:

  • Tracer Selection and Labeling: Cells or organisms are cultured in a medium where the primary carbon source is replaced with a 13C-labeled substrate, in this case, 13C6-Sucrose.[1]

  • Metabolic Quenching: To accurately capture the metabolic state at a specific time point, all enzymatic reactions must be instantaneously halted. This is a critical step to prevent alterations in metabolite levels during sample collection.[8][9]

  • Metabolite Extraction: Following quenching, intracellular metabolites are extracted from the biological matrix. Protocols are often designed to separate polar (hydrophilic) and non-polar (lipophilic) metabolites.[10][11][12][13]

  • Sample Analysis: The extracted metabolites are then analyzed by MS or NMR to determine the extent and position of 13C incorporation.[3][4][14]

  • Data Analysis: The resulting mass isotopologue distributions (MIDs) are analyzed to calculate metabolic fluxes and understand pathway utilization.[1][15]

Experimental Workflow

The overall experimental process from cell culture to data analysis is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding & Culture labeling_medium Prepare 13C6-Sucrose Labeling Medium labeling Sucrose-13C6 Labeling labeling_medium->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms_nmr LC-MS or NMR Analysis extraction->lcms_nmr data_analysis Data Processing & Metabolic Flux Analysis lcms_nmr->data_analysis

Caption: Experimental workflow for 13C6-Sucrose labeling experiments.

Sucrose Metabolism Overview

Upon entering the cell, sucrose is cleaved by invertase into glucose and fructose. These hexoses are then phosphorylated to enter glycolysis. The 13C labels from sucrose can then be traced through central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle, into a variety of biosynthetic pathways.

sucrose_metabolism sucrose This compound glucose Glucose-13C6 sucrose->glucose fructose Fructose-13C6 sucrose->fructose g6p G6P glucose->g6p f6p F6P fructose->f6p g6p->f6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis f6p->glycolysis pyruvate Pyruvate glycolysis->pyruvate nucleotides Nucleotides ppp->nucleotides tca TCA Cycle pyruvate->tca amino_acids Amino Acids tca->amino_acids lipids Lipids tca->lipids

References

Application Notes and Protocols for Metabolic Pathway Tracing Using ¹³C-Labeled Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using uniformly labeled ¹³C-sucrose is a powerful technique to investigate the metabolic fate of sucrose-derived carbon in various biological systems. This method allows for the quantitative analysis of carbon flux through central metabolic pathways, providing critical insights into cellular metabolism under different physiological and pathological conditions. These application notes provide a comprehensive overview and detailed protocols for conducting metabolic pathway tracing experiments using ¹³C-labeled sucrose (B13894).

Metabolic flux analysis (MFA) with ¹³C-labeled substrates is a cornerstone for studying cellular metabolism.[1][2] By supplying cells or organisms with a substrate enriched with a stable isotope like ¹³C, researchers can track the incorporation of the labeled atoms into downstream metabolites.[1][3] This approach offers a dynamic view of metabolic pathways, which cannot be obtained from static metabolite concentration measurements alone.[4][5][6] The analysis of mass isotopomer distributions in key metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy enables the quantification of relative pathway activities and the elucidation of metabolic reprogramming in various contexts, including cancer biology and plant physiology.[4][7][8][9][10]

Core Concepts

Sucrose, a disaccharide composed of glucose and fructose (B13574), is a major energy source in many biological systems. Upon cellular uptake, it is cleaved into its constituent monosaccharides, which then enter central carbon metabolism. Tracing with ¹³C-sucrose allows for the simultaneous investigation of glucose and fructose metabolism. The ¹³C labels from sucrose are incorporated into metabolites of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4] By measuring the extent of ¹³C enrichment in these metabolites, researchers can infer the relative activities of these pathways.[11]

Applications

  • Plant Physiology: Elucidating carbon partitioning between source and sink tissues, and understanding metabolic responses to environmental stress.[4][12]

  • Cancer Metabolism: Investigating the altered glucose and fructose metabolism in cancer cells to identify potential therapeutic targets.[9][13]

  • Drug Development: Assessing the metabolic effects of drug candidates on cellular pathways.

  • Bioprocess Optimization: Understanding and engineering microbial metabolism for the production of valuable compounds.

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from ¹³C-sucrose tracing experiments. These values are illustrative and will vary depending on the biological system and experimental conditions.

Table 1: ¹³C Enrichment in Central Carbon Metabolites after ¹³C-Sucrose Labeling in Arabidopsis thaliana Rosettes.

MetaboliteSink Leaves ¹³C Enrichment (%)Source Leaves ¹³C Enrichment (%)
Sucrose 40 - 7010 - 30
Glucose 35 - 658 - 25
Fructose 35 - 658 - 25
Alanine 20 - 405 - 15
Serine 15 - 303 - 10
Shikimate 10 - 252 - 8
Glutamate 10 - 201 - 5
Malate 15 - 302 - 8

Data synthesized from ranges reported in literature for illustrative purposes.[4][12]

Table 2: Relative Metabolic Fluxes Determined by ¹³C-Sucrose Tracing.

Metabolic PathwayRelative Flux (compared to control)Biological Context
Glycolysis IncreasedCancer Cells
Pentose Phosphate Pathway IncreasedProliferating Cells
TCA Cycle (from Glucose) DecreasedCancer Cells (Warburg Effect)
TCA Cycle (from Glutamine) IncreasedCancer Cells
Fatty Acid Synthesis IncreasedDeveloping Oilseeds[8]

This table provides a conceptual overview of expected changes in relative fluxes.

Experimental Protocols

Protocol 1: In Situ ¹³C-Sucrose Feeding of Arabidopsis thaliana Rosettes

This protocol is adapted from methods for rapid in situ labeling of plant tissues.[4][5]

Materials:

  • Uniformly labeled ¹³C-sucrose (U-¹³C₁₂-Sucrose)

  • Arabidopsis thaliana plants (at the desired developmental stage)

  • 20 mM and 100 mM ¹³C-sucrose solutions in water

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solution: 80% methanol (B129727)

  • GC-MS or LC-MS/MS system

Procedure:

  • Plant Preparation: Select healthy, well-watered Arabidopsis thaliana rosettes.

  • Labeling: Perform petiole or hypocotyl feeding by introducing the ¹³C-sucrose solution. For petiole feeding, a single leaf can be excised and its petiole placed in the labeling solution. For whole-rosette feeding, the entire rosette can be cut at the hypocotyl and placed in the solution.[4]

  • Incubation: Incubate the plants under controlled light and temperature conditions for a defined period (e.g., ≤ 4 hours).[4][5]

  • Sample Collection: After incubation, quickly harvest the labeled tissues (e.g., sink and source leaves) and immediately freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of pre-chilled 80% methanol to the powder.

    • Vortex thoroughly and incubate on ice for 20 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distribution.[4][7]

Protocol 2: ¹³C-Sucrose Tracing in Cultured Cancer Cells

Materials:

  • Cancer cell line of interest

  • Culture medium (e.g., RPMI-1640) without glucose and sucrose

  • Uniformly labeled ¹³C-sucrose (U-¹³C₁₂-Sucrose)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Liquid nitrogen or dry ice/ethanol bath

  • Extraction solution: 80% methanol

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Media Preparation: Prepare the labeling medium by supplementing the glucose/sucrose-free base medium with a known concentration of U-¹³C₁₂-Sucrose (e.g., 10 mM) and dialyzed FBS.

  • Labeling:

    • Aspirate the standard medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-sucrose labeling medium to the cells.

  • Time Course: Incubate the cells for different durations (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Quickly wash the cells with cold PBS.

    • Quench metabolism by adding liquid nitrogen directly to the plate or by placing the plate on a dry ice/ethanol bath and adding cold extraction solvent.

    • Add 1 mL of cold 80% methanol to each plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Proceed with the extraction as described in Protocol 1, step 5.

  • Sample Analysis: Analyze the metabolite extracts by LC-MS/MS to determine the fractional enrichment of ¹³C in downstream metabolites.[13][14]

Visualizations

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways involved in sucrose metabolism and the general experimental workflow for ¹³C tracing studies.

Sucrose_Metabolism cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria 13C-Sucrose 13C-Sucrose Sucrose Sucrose 13C-Sucrose->Sucrose Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P Fructose->F6P G6P->F6P Ribose-5-P Ribose-5-P G6P->Ribose-5-P PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA Cycle aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->Citrate

Caption: Central metabolic pathways involved in ¹³C-sucrose tracing.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Interpretation Interpretation Phase Labeling Introduce 13C-Sucrose to Biological System Incubation Incubate for Defined Time Course Labeling->Incubation Quenching Rapidly Quench Metabolism Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction MS_Analysis Analyze by GC-MS or LC-MS/MS Extraction->MS_Analysis Data_Processing Process Raw Data (Peak Integration, etc.) MS_Analysis->Data_Processing MIDA Mass Isotopomer Distribution Analysis Data_Processing->MIDA Flux_Calculation Metabolic Flux Calculation (optional) MIDA->Flux_Calculation Pathway_Activity Infer Relative Pathway Activity MIDA->Pathway_Activity Flux_Calculation->Pathway_Activity Biological_Insights Gain Biological Insights Pathway_Activity->Biological_Insights

Caption: General experimental workflow for ¹³C metabolic tracing.

Data_Analysis_Logic Raw_Data Raw MS Data (m/z and Intensity) Peak_Picking Peak Picking and Integration Raw_Data->Peak_Picking Isotopologue_Distribution Determine Isotopologue Distribution (M0, M+1, M+2...) Peak_Picking->Isotopologue_Distribution Correction Correct for Natural 13C Abundance Isotopologue_Distribution->Correction Fractional_Enrichment Calculate Fractional 13C Enrichment Correction->Fractional_Enrichment Flux_Modeling Input into Flux Modeling Software (e.g., INCA) Fractional_Enrichment->Flux_Modeling Metabolic_Flux_Map Generate Metabolic Flux Map Flux_Modeling->Metabolic_Flux_Map

Caption: Logical flow of data analysis in ¹³C tracing experiments.

References

Safety Operating Guide

Proper Disposal of Sucrose-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists utilizing Sucrose-13C6, a stable, non-radioactive isotopically labeled sugar, adherence to proper disposal protocols is essential for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While this compound is not classified as a hazardous material, standard laboratory safety practices should always be observed.[1]

Personal Protective Equipment (PPE) and Handling Summary:

Equipment/PracticeRecommendation
Eye/Face Protection Wear safety glasses with side shields or goggles.[2]
Skin Protection Wear protective gloves and a lab coat.[2]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.[2][3]
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[2][3][4]
Handling Avoid creating dust.[2][5] Use in a well-ventilated area.
Storage Store at room temperature away from light and moisture in a tightly sealed container.[2][6]

Step-by-Step Disposal Procedures

The disposal method for this compound is determined by whether it is contaminated with hazardous substances. The carbon-13 isotope is stable and not radioactive, meaning it does not necessitate any special disposal considerations beyond those for unlabeled sucrose.[1][7][] The guiding principle is to adhere to all federal, state, and local environmental regulations.[1][2]

Experimental Protocol: Standard Disposal of this compound

1. Waste Characterization:

  • Before disposal, ascertain if the this compound waste is pure or has been mixed with any hazardous materials during experimentation.[1]

  • If the waste is contaminated with hazardous substances, it must be treated as hazardous waste and disposed of according to the regulations applicable to the hazardous components.[1]

2. Disposal of Uncontaminated this compound:

  • Solid Form: Small quantities of uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.[1]

  • Aqueous Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer system. It is recommended to flush with a copious amount of water to ensure adequate dilution.[1]

3. Disposal of Contaminated this compound:

  • Segregation: Keep this compound waste that is contaminated with hazardous materials separate from non-hazardous waste streams.[1]

  • Containment: Collect the contaminated waste in a suitable, compatible, and clearly labeled chemical waste container.[3]

  • Labeling: Clearly label the waste container with its contents, including the names and concentrations of all hazardous components.[1]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.[1]

  • Disposal: Contact a licensed professional waste disposal service to handle the disposal of the hazardous waste.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent (e.g., water).[1]

  • The rinsate should be collected and disposed of following the guidelines for aqueous solutions.[1]

  • Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Sucrose13C6_Disposal_Workflow start Start: this compound Waste characterize Step 1: Waste Characterization start->characterize is_contaminated Is the waste mixed with hazardous substances? characterize->is_contaminated uncontaminated_path Uncontaminated Waste is_contaminated->uncontaminated_path No contaminated_path Contaminated Waste is_contaminated->contaminated_path Yes solid_waste Solid this compound uncontaminated_path->solid_waste aqueous_waste Aqueous Solution of This compound uncontaminated_path->aqueous_waste dispose_solid Dispose in Regular Lab Trash (securely contained) solid_waste->dispose_solid dispose_aqueous Dispose Down Sanitary Sewer (with copious water) aqueous_waste->dispose_aqueous treat_hazardous Step 2: Treat as Hazardous Waste contaminated_path->treat_hazardous segregate Segregate from non-hazardous waste treat_hazardous->segregate label_container Label container with all components segregate->label_container store_waste Store in designated satellite accumulation area label_container->store_waste licensed_disposal Arrange for disposal by a licensed waste vendor store_waste->licensed_disposal

References

Essential Safety and Logistical Information for Handling Sucrose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sucrose-13C6, a stable, non-radioactive isotope-labeled compound, adherence to proper safety and handling protocols is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form, it is crucial to utilize appropriate personal protective equipment to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications & Remarks
Hands Chemical-resistant glovesNitrile or latex gloves are suitable.
Eyes Safety glasses with side shields or gogglesGoggles are recommended when there is a risk of dust generation.
Respiratory Dust mask or respiratorA NIOSH-approved N95 or P1 dust mask is recommended if handling significant quantities or if dust is generated. For larger scale operations, a respirator may be necessary.
Body Laboratory coatA standard lab coat is sufficient to protect clothing.

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Procedure Guideline
Handling Handle in a well-ventilated area.[1][2] Minimize the generation of dust.[2][3] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
Storage Keep the container tightly closed. Store in a cool, dry, and well-ventilated place.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Scenario Procedure
Spill Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
Skin Contact Wash the affected area with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Inhalation Move the individual to fresh air.
Ingestion Rinse the mouth with water.

Disposal Plan

As this compound is a stable, non-radioactive isotope-labeled compound, its disposal is straightforward.

Waste Type Disposal Method
Uncontaminated this compound Can be disposed of as regular chemical waste in accordance with local, state, and federal regulations. No special procedures are required for the stable isotope.
Contaminated Materials (e.g., gloves, wipes) Dispose of as regular laboratory waste, unless contaminated with a hazardous substance.

Experimental Workflow: General Handling Procedure

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare clean and designated workspace A->B C Retrieve this compound from storage B->C D Weigh the required amount in a fume hood or ventilated area C->D E Proceed with experimental protocol D->E F Clean workspace and equipment E->F G Dispose of waste in designated containers F->G H Doff and dispose of PPE G->H

Caption: Standard laboratory workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.